Senkirkin
Description
Senkirkine has been reported in Senecio rodriguezii, Farfugium japonicum, and other organisms with data available.
macrocyclic secopyrrolizidine alkaloid from Senecio; structure given in first source; RN given refers to senkirkine
Structure
2D Structure
Properties
IUPAC Name |
(1R,4Z,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5-,14-6-/t12-,15-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDHKHMHQGCNPE-QLJRNOHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C[C@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021266 | |
| Record name | Senkirkine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene, In water, 8.6X10+4 mg/L @ 25 °C /Estimated/ | |
| Record name | SENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3X10-14 mm Hg @ 25 °C /Estimated/ | |
| Record name | SENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2318-18-5 | |
| Record name | Senkirkine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2318-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senkirkin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002318185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senkirkine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2318-18-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SENKIRKINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65P7V4LVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
198 °C | |
| Record name | SENKIRKINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Senkirkine Biosynthesis Pathway in Tussilago farfara
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tussilago farfara (coltsfoot) is a medicinal plant known to produce the hepatotoxic pyrrolizidine alkaloid (PA), senkirkine. Understanding the biosynthesis of this compound is critical for quality control of herbal medicines, toxicological studies, and exploring potential avenues for metabolic engineering. This technical guide provides a comprehensive overview of the senkirkine biosynthesis pathway in Tussilago farfara, integrating current knowledge on the enzymatic steps, precursors, and key intermediates. The pathway is detailed from the initial formation of the necine base backbone to the synthesis of the necic acid moiety and their subsequent esterification and modification to form the final otonecine-type alkaloid, senkirkine. This document includes quantitative data on senkirkine content, detailed experimental protocols for the analysis of the pathway, and a visual representation of the biosynthetic route.
The Senkirkine Biosynthesis Pathway
The biosynthesis of senkirkine, a macrocyclic otonecine-type pyrrolizidine alkaloid, is a complex process involving the convergence of two major metabolic routes: the formation of the necine base and the synthesis of the necic acid.
Necine Base Biosynthesis: From Putrescine to Retronecine
The foundational structure of senkirkine is the necine base, which originates from the polyamine putrescine. Putrescine itself is derived from either ornithine or arginine via decarboxylation.
The key steps in the formation of the pivotal intermediate, retronecine, are as follows:
-
Homospermidine Formation: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .[1] HSS utilizes NAD+ as a cofactor in a multi-step reaction involving the transfer of an aminobutyl group.
-
Oxidative Deamination and Cyclization: Homospermidine undergoes oxidative deamination, catalyzed by a diamine oxidase, to yield a dialdehyde intermediate. This intermediate spontaneously cyclizes to form the pyrrolizidine ring system.
-
Reduction and Hydroxylation: The cyclized intermediate is then subject to a series of reduction and hydroxylation reactions to form (+)-retronecine, the most common necine base found in PAs.
Necic Acid Biosynthesis: The Origin of Senecic Acid
The necic acid moiety of senkirkine is senecic acid. Isotope labeling studies have demonstrated that senecic acid is derived from the catabolism of the branched-chain amino acid L-isoleucine . The proposed pathway involves the condensation of two molecules derived from isoleucine to form the ten-carbon dicarboxylic acid structure of senecic acid.
Esterification and Conversion to Senkirkine
The final stages of senkirkine biosynthesis involve the esterification of the necine base with the necic acid and a subsequent modification of the retronecine structure to the otonecine type.
-
Formation of Senecionine: Retronecine is esterified with senecic acid to form the macrocyclic diester pyrrolizidine alkaloid, senecionine. This reaction is likely catalyzed by an acyltransferase. Senecionine is frequently found alongside senkirkine in Tussilago farfara.
-
Conversion to Senkirkine: It is proposed that senkirkine is formed from a retronecine-type precursor. Evidence suggests that senecionine N-oxide is a key intermediate that is subsequently converted into the otonecine structure of senkirkine. This transformation involves the opening of the pyrrolizidine ring and the formation of a new N-C bond, along with N-methylation. The specific enzyme catalyzing this step has not yet been fully characterized but is a critical area of ongoing research.
Visualization of the Senkirkine Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway leading to senkirkine in Tussilago farfara.
Quantitative Data
The concentration of senkirkine in Tussilago farfara can vary significantly depending on the plant part, geographical origin, and developmental stage. The following table summarizes reported concentrations of senkirkine in Tussilago farfara.
| Plant Part | Concentration Range (mg/100g dry weight) | Analytical Method | Reference |
| Leaves and Flowers | 1.23 - 10.47 | HPLC | [2] |
| Rhizomes | up to 9.28 | HPLC | [2] |
| Leaves | 0.00045 | HPLC | [2] |
| Flowers | 0.00045 | HPLC | [2] |
| Various | 0.001 - 0.015 | Not specified | [2] |
Experimental Protocols
Extraction and Quantification of Pyrrolizidine Alkaloids (PAs) from Tussilago farfara
This protocol is adapted from methods described for the analysis of PAs in plant material by LC-MS/MS.
4.1.1. Materials and Reagents
-
Dried and ground Tussilago farfara plant material
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Senkirkine and Senecionine analytical standards
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.45 µm syringe filters
4.1.2. Extraction Procedure
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 0.05 M H₂SO₄ in 50% methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants and adjust the pH to ~9 with ammonium hydroxide.
-
Apply the extract to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of water followed by 5 mL of 20% methanol.
-
Elute the PAs with 10 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
4.1.3. LC-MS/MS Analysis
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient from 5% to 95% B over approximately 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for senkirkine and senecionine (e.g., for senkirkine: Q1/Q3 = 366.2/168.1, 366.2/150.1).
Homospermidine Synthase (HSS) Activity Assay
This protocol is based on the biochemical characterization of HSS.
4.2.1. Materials and Reagents
-
Plant protein extract (from Tussilago farfara root cultures or young leaves)
-
Tris-HCl buffer (pH 8.5)
-
Putrescine
-
Spermidine
-
NAD+
-
Dithiothreitol (DTT)
-
Dansyl chloride
-
Acetone
-
Toluene
-
HPLC system with a fluorescence detector
4.2.2. Enzyme Extraction
-
Homogenize fresh plant material in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract.
4.2.3. Enzyme Assay
-
The assay mixture (total volume 100 µL) should contain: 50 mM Tris-HCl (pH 8.5), 1 mM DTT, 2 mM NAD+, 5 mM putrescine, 1 mM spermidine, and the enzyme extract.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Dansylate the polyamines in the reaction mixture by adding 200 µL of dansyl chloride solution (5 mg/mL in acetone) and 100 µL of saturated sodium carbonate.
-
Incubate in the dark at 60°C for 1 hour.
-
Extract the dansylated polyamines with 500 µL of toluene.
-
Evaporate the toluene phase to dryness and reconstitute the residue in methanol.
-
Analyze the formation of dansylated homospermidine by HPLC with fluorescence detection (Excitation: 340 nm, Emission: 510 nm).
Conclusion
The biosynthesis of senkirkine in Tussilago farfara is a multifaceted process that highlights the intricate nature of secondary metabolism in plants. While the general framework of the pathway is understood, from the initial precursors to the formation of the core PA structure, specific enzymatic steps, particularly the conversion of a retronecine-type precursor to the final otonecine-type senkirkine, require further investigation. The provided experimental protocols offer a basis for researchers to further explore this pathway, quantify the toxic alkaloids, and potentially identify the yet uncharacterized enzymes. A deeper understanding of senkirkine biosynthesis is paramount for ensuring the safety of herbal products derived from Tussilago farfara and for the broader field of natural product biosynthesis.
References
Mechanism of Action of Senkirkine-Induced Hepatotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Senkirkine, a pyrrolizidine alkaloid (PA) found in various plant species, is a potent hepatotoxin. Its toxicity is not inherent but arises from metabolic activation within the liver, primarily by cytochrome P450 enzymes. This activation initiates a cascade of cellular events, including the formation of protein adducts, induction of oxidative stress, and triggering of apoptotic pathways, ultimately leading to liver damage. This guide provides a detailed technical overview of the molecular mechanisms underlying senkirkine-induced hepatotoxicity, supported by quantitative data, experimental protocols, and visual representations of the key pathways involved.
Core Mechanism of Hepatotoxicity
The hepatotoxicity of senkirkine is a multi-step process that begins with its metabolic activation and culminates in hepatocyte death and inflammation.
Metabolic Activation
Senkirkine, in its native form, is relatively inert. Upon ingestion and absorption, it is transported to the liver, where it undergoes metabolic activation. The primary enzymes responsible for this bioactivation are cytochrome P450s, particularly CYP3A4 .[1] This enzymatic conversion transforms senkirkine into highly reactive pyrrolic metabolites, such as dehydro-pyrrolizidine alkaloids (DHP esters). These electrophilic metabolites are the primary mediators of senkirkine's toxicity.
Formation of Pyrrole-Protein Adducts
The reactive DHP esters readily bind to cellular macromolecules, most notably proteins, forming pyrrole-protein adducts.[2][3] The formation of these adducts is a critical initiating event in PA-induced liver injury.[2] These adducts can disrupt protein structure and function, leading to cellular dysfunction and triggering downstream toxic events. The level of these adducts in the liver and blood has been shown to correlate with the severity of hepatotoxicity, making them a potential biomarker for PA exposure and liver damage.[2]
Oxidative Stress
A significant component of senkirkine-induced hepatotoxicity is the induction of oxidative stress. This is characterized by an excessive production of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defense mechanisms. The accumulation of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cellular injury and death.
Apoptosis
Senkirkine and its metabolites can induce apoptosis, or programmed cell death, in hepatocytes. This process is largely mediated through the intrinsic, or mitochondrial, pathway. The reactive metabolites and oxidative stress can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This triggers the release of pro-apoptotic factors from the mitochondria into the cytoplasm, activating a cascade of caspases, the executioner enzymes of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, with a shift in the balance towards pro-apoptotic members like Bax, and the subsequent activation of initiator and effector caspases, such as caspase-9 and caspase-3/7.
Inflammatory Response
The cellular damage and death induced by senkirkine can trigger an inflammatory response in the liver. Damaged hepatocytes can release pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which can recruit immune cells to the site of injury. While a controlled inflammatory response is part of the healing process, a sustained or excessive inflammatory response can exacerbate liver damage.
Quantitative Data on Senkirkine-Induced Hepatotoxicity
The following tables summarize quantitative data from various in vitro and in vivo studies on the hepatotoxic effects of senkirkine.
Table 1: In Vitro Cytotoxicity of Senkirkine in CYP3A4-Expressing TK6 Cells
| Senkirkine Concentration (µM) | ATP Level (% of Control) | Cell Viability (% of Control) |
| 25 | Significantly lower than control | No significant decrease |
| 50 | Significantly lower than control | Significant decrease |
| 100 | Significantly lower than control | Significant decrease |
Data adapted from a study on CYP3A4-expressing TK6 cells.[1]
Table 2: In Vivo Effects of Senkirkine in Rats (28-day study)
| Senkirkine Dose (mg/kg bw) | Relative Liver Weight (% of Control) | Alanine Aminotransferase (ALT) Levels | Aspartate Aminotransferase (AST) Levels | Histopathological Findings |
| 3.3 | 111% (p < 0.05) | No significant change | No significant change | (Multi)focal random mixed inflammatory cell infiltration (very slight) |
Data adapted from a 28-day rat feeding study.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study senkirkine-induced hepatotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted for use with a human liver cell line, such as HepG2 or HepaRG.
Materials:
-
Human liver cell line (e.g., HepG2, HepaRG)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Senkirkine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of senkirkine in cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the senkirkine dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol is based on the Promega Caspase-Glo® 3/7 Assay.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with senkirkine as described in the MTT assay protocol.
-
After the treatment period, equilibrate the plate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express caspase-3/7 activity as a fold change relative to the vehicle control.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
DCFH-DA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and treat with senkirkine.
-
After treatment, remove the medium and wash the cells twice with warm HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Express ROS levels as a fold change relative to the vehicle control.
Quantification of Pyrrole-Protein Adducts (Spectrophotometric Method)
This method is based on the Ehrlich reaction.
Materials:
-
Liver tissue homogenate or plasma
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Mercuric chloride (HgCl2) solution
-
p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)
-
Spectrophotometer
Procedure:
-
Precipitate proteins from the sample (homogenate or plasma) with TCA.
-
Wash the protein pellet with ethanol to remove unbound pyrroles.
-
Resuspend the protein pellet in a known volume of water.
-
To release the pyrrolic moiety from the protein adducts, add HgCl2 solution and incubate.
-
Centrifuge to pellet the protein debris.
-
Transfer the supernatant to a new tube.
-
Add Ehrlich's reagent (DMAB solution) to the supernatant. A color change will occur in the presence of pyrroles.
-
Measure the absorbance at a specific wavelength (typically around 565 nm).
-
Quantify the amount of pyrrole-protein adducts using a standard curve generated with a known concentration of a pyrrole compound.
In Vivo Hepatotoxicity Study in Rats
Animal Model:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
Procedure:
-
Acclimatize the animals for at least one week.
-
Divide the animals into groups (e.g., vehicle control and different dose levels of senkirkine).
-
Administer senkirkine (e.g., by oral gavage) daily for a specified period (e.g., 28 days). The vehicle control group receives the vehicle (e.g., water or corn oil).
-
Monitor the animals daily for clinical signs of toxicity.
-
At the end of the study, collect blood samples for serum biochemistry analysis (ALT, AST).
-
Euthanize the animals and perform a necropsy.
-
Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathological examination.
Histopathological Examination
Procedure:
-
Process the formalin-fixed liver tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate the stained sections, clear in xylene, and coverslip.
-
Examine the slides under a light microscope for pathological changes such as necrosis, inflammation, sinusoidal congestion, and fibrosis.
Visualizing the Mechanisms of Senkirkine-Induced Hepatotoxicity
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental workflows involved in senkirkine hepatotoxicity.
Caption: Metabolic activation of senkirkine in hepatocytes.
Caption: Key signaling pathways in senkirkine hepatotoxicity.
Caption: Experimental workflow for studying senkirkine hepatotoxicity.
References
Senkirkine: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrrolizidine alkaloid Senkirkine, from its initial discovery to modern techniques for its extraction, isolation, and characterization from medicinal plants. Due to its hepatotoxic properties, the detection and isolation of Senkirkine are critical for the quality control of herbal medicines and for further toxicological and pharmacological research.
Discovery and Natural Occurrence
Senkirkine is a toxic pyrrolizidine alkaloid (PA) first reported in the medicinal herb Tussilago farfara (Coltsfoot) by C.C.J. Culvenor and his team in 1976.[1][2] This discovery was significant as Coltsfoot has been a staple in traditional European and Chinese medicine for treating respiratory ailments.[3] The presence of a hepatotoxic alkaloid raised safety concerns regarding its long-term use.[4]
Following its initial discovery, Senkirkine has been identified in a variety of other plants, primarily within the Asteraceae (Compositae) family, but also in the Leguminosae family. Its natural occurrence is a key consideration for the safety assessment of numerous phytopharmaceutical products.
Table 1: Medicinal Plants Containing Senkirkine
| Plant Family | Species Name | Common Name | Reference(s) |
| Asteraceae | Tussilago farfara | Coltsfoot | [1][3] |
| Asteraceae | Farfugium japonicum | Leopard Plant, Green Leopard Plant | [5] |
| Asteraceae | Petasites japonicus | Butterbur | [5] |
| Asteraceae | Senecio species (e.g., S. kirkii, S. renardii) | Ragworts, Groundsels | [5][6][7] |
| Asteraceae | Gynura pseudo-china | Daun Dewa | [2][8] |
| Leguminosae | Crotalaria laburnifolia | Rattlepod | [5] |
Experimental Protocols for Extraction, Purification, and Isolation
The isolation of Senkirkine from plant matrices involves a multi-step process designed to efficiently extract the alkaloid, remove impurities, and isolate the pure compound. As PAs exist as both free bases and more polar N-oxides, protocols often include a reduction step to convert N-oxides to their corresponding tertiary bases for easier extraction into organic solvents.
Extraction of Crude Alkaloids
The initial step involves extracting the total alkaloid content from dried and powdered plant material. The choice of method depends on the desired efficiency, speed, and available equipment. Acidification of the solvent is crucial for protonating the alkaloids, increasing their solubility in the extraction medium.
Protocol 1: Classical Reflux Extraction This is a widely used, traditional method for exhaustive extraction.
-
Sample Preparation: Weigh 10 g of dried, powdered plant material.
-
Extraction: Place the sample in a flask and add 100 mL of 50% aqueous methanol acidified to a pH of 2-3 with citric or hydrochloric acid.[3]
-
Reflux: Heat the mixture under reflux for a minimum of 15-30 minutes.
-
Filtration: Allow the mixture to cool and filter to separate the extract from the solid plant material.
-
Re-extraction: The remaining plant material can be re-extracted to ensure complete recovery of the alkaloids.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
Protocol 2: Microwave-Assisted Extraction (MAE) MAE offers a significant reduction in extraction time and solvent consumption.
-
Sample Preparation: Place 1 g of dried, powdered plant material into a microwave extraction vessel.
-
Solvent Addition: Add 40 mL of a 1:1 mixture of methanol and water, acidified to pH 2-3 with HCl.[3]
-
Extraction: Perform the extraction in a microwave system at a controlled temperature (e.g., 60-80°C) for a short duration (e.g., 2-5 minutes).
-
Processing: After cooling, centrifuge and collect the supernatant. The resulting extract is then ready for purification.
Purification of Senkirkine
The crude extract contains numerous co-extracted compounds like chlorophyll, fats, and glycosides that must be removed. Acid-base liquid-liquid extraction is a fundamental technique for the selective purification of alkaloids.
Protocol 3: Acid-Base Extraction This protocol separates alkaloids from neutral and acidic impurities.
-
Acidification: Take the concentrated crude extract from Protocol 1 or 2 and dissolve it in 0.5 M sulfuric acid.
-
Removal of Neutral Impurities: Extract the acidic solution several times with an immiscible organic solvent like dichloromethane or diethyl ether. The protonated alkaloids will remain in the aqueous phase, while lipids and chlorophyll will move to the organic phase. Discard the organic layer.
-
Reduction of N-Oxides (Optional but Recommended): To the acidic aqueous phase, add zinc dust and stir for several hours. This reduces the polar PA N-oxides to their free base forms, improving total alkaloid yield. Filter to remove the excess zinc.
-
Basification: Adjust the pH of the aqueous solution to ~10 with a base, such as 25% ammonia solution. This deprotonates the alkaloids into their free base form.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The free base alkaloids will now partition into the organic phase.
-
Final Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under vacuum to yield a purified, alkaloid-rich fraction.
Isolation of Pure Senkirkine
The final step involves chromatographic separation of the individual alkaloids from the purified fraction.
Protocol 4: Chromatographic Isolation
-
Solid-Phase Extraction (SPE): For further cleanup before HPLC, the alkaloid-rich fraction can be passed through an SPE cartridge (e.g., C18 or diol-phase). The alkaloids are eluted with methanol.
-
Preparative Chromatography: The purified fraction is subjected to preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is typically used. .
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Fraction Collection: Fractions corresponding to the peak of Senkirkine are collected.
-
-
Purity Confirmation: The purity of the isolated Senkirkine is confirmed using analytical HPLC-MS. The solvent is then evaporated to yield the pure compound.
Quantitative Data and Analytical Characterization
The quantification and structural confirmation of Senkirkine rely on sensitive analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method due to its high selectivity and sensitivity.[9]
Table 2: Quantitative Analysis of Senkirkine in Tussilago farfara
| Analytical Method | Plant Part | Senkirkine Content | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference(s) |
| MAE-LC/MS | Flowers | 19.5 - 46.6 ppm | 0.26 - 1.04 µg/g | 1.32 - 5.29 µg/g | [3] |
| Capillary Electrophoresis | Leaves | 2.5 - 11.2 ppm | Not Reported | < 0.5 ppm | [10] |
| HPLC-DAD | In-vitro Cultures | 0.0013 - 0.011% | Not Reported | Not Reported | |
| GC-MS | Whole Plant | 0.0055% (total PAs) | ~5 mg/kg | Not Reported |
Characterization Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation patterns essential for identification. Senkirkine is an otonecine-type PA, and its fragmentation regularity can be used for structural confirmation.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for quantification, often requiring derivatization for non-volatile PAs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are indispensable for the complete structural elucidation of novel or isolated compounds, confirming the precise arrangement of atoms.[8]
Mandatory Visualizations
The following diagrams illustrate the key workflows in the isolation and purification of Senkirkine.
Caption: Figure 1: General Workflow for Senkirkine Isolation.
Caption: Figure 2: Acid-Base Purification of Alkaloids.
References
- 1. connectsci.au [connectsci.au]
- 2. japsonline.com [japsonline.com]
- 3. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tussilago - Wikipedia [en.wikipedia.org]
- 5. Senkirkine | C19H27NO6 | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publishers Panel [herbapolonica.pl]
Toxicological Profile and Genotoxicity of Senkirkine: An In-depth Technical Guide
Abstract
Senkirkine is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) found in numerous plant species worldwide, including certain members of the Asteraceae, Boraginaceae, and Fabaceae families. Historically present in some herbal remedies and teas, Senkirkine and other PAs are recognized for their significant hepatotoxicity, genotoxicity, and potential carcinogenicity. This technical guide provides a comprehensive overview of the toxicological profile of Senkirkine, with a detailed focus on its genotoxic properties. It is intended for researchers, scientists, and drug development professionals to support risk assessment and inform safety strategies. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical pathways involved in Senkirkine's mechanism of toxicity.
Toxicological Profile
The toxicity of Senkirkine, like other 1,2-unsaturated PAs, is not inherent to the parent molecule but arises from its metabolic activation.[1] The liver is the primary organ responsible for this bioactivation and is consequently the principal target for Senkirkine-induced toxicity.[2]
Mechanism of Toxicity
The core mechanism of Senkirkine toxicity involves a two-step metabolic process.
-
Metabolic Activation: In the liver, Senkirkine is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4, into a reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA).[3][4]
-
Macromolecular Adduction: This highly reactive intermediate can then be hydrolyzed to (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), a secondary toxic metabolite.[3][5] Both the initial pyrrolic esters and DHP are potent electrophiles that readily form covalent adducts with cellular nucleophiles, including proteins and DNA.[2][3] This adduction disrupts cellular function, leading to cytotoxicity, genotoxicity, and other adverse outcomes.[3][5]
Key Toxicological Endpoints
-
Hepatotoxicity: The liver is the main target organ. The formation of toxic metabolites within hepatocytes can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD), which is a hallmark of PA poisoning.[1] Clinical manifestations can range from vomiting and liver enlargement to severe, potentially fatal, liver failure.
-
Pulmonary and Renal Toxicity: Reactive metabolites formed in the liver can circulate and cause damage to other organs, notably the lungs and kidneys.[4]
-
Cytotoxicity: In vitro studies have demonstrated that Senkirkine induces cell death, particularly in metabolically competent cell lines. For instance, treatment with Senkirkine resulted in significant cytotoxicity in CYP3A4-expressing TK6 cells.[3]
Quantitative Toxicological Data
| Parameter | Test System | Value | Reference |
| General PA LD50 Range | Rat (oral) | 34 - 300 mg/kg | [7] |
| IC50 (Cytotoxicity) | Human A204 cells (24h) | 221 µg/mL | [1] |
| Cytotoxicity | CYP3A4-expressing TK6 cells | Dose-dependent increase | [3] |
| Human Acute Toxicity | Human (case report) | 3.0 mg/kg (fatal) | [6] |
Genotoxicity
Senkirkine is a well-documented genotoxic agent. Its ability to induce DNA damage is a direct consequence of the formation of reactive pyrrolic metabolites that form DNA adducts, DNA-protein cross-links, and DNA-DNA cross-links.
Evidence of Genotoxicity
-
In Vitro Studies:
-
Senkirkine induces chromosome damage in human lymphocytes.[1]
-
It tested positive in the hepatocyte primary culture-DNA repair (UDS - Unscheduled DNA Synthesis) test using rat and hamster hepatocytes, indicating induced DNA damage and repair.[8]
-
In metabolically competent human TK6 lymphoblastoid cells expressing CYP3A4, Senkirkine treatment led to a significant, dose-dependent increase in the frequency of micronuclei, a biomarker of chromosomal damage.[3][5]
-
Increased formation of phosphorylated histone H2A.X (γ-H2A.X), an early marker of DNA double-strand breaks, was observed in these same cells.[3]
-
-
In Vivo Studies: While specific in vivo genotoxicity studies on isolated Senkirkine are not detailed in the provided search results, the broader class of PAs is known to form DHP-derived DNA adducts in the liver and other organs of rats.[5]
Carcinogenicity
The genotoxic nature of Senkirkine underlies its potential carcinogenicity. However, the International Agency for Research on Cancer (IARC) has classified Senkirkine in Group 3: "The agent is not classifiable as to its carcinogenicity to humans." This classification reflects limited evidence of carcinogenicity in animals and a lack of data in humans.
Quantitative Genotoxicity Data
The following table summarizes data from a key in vitro study demonstrating the genotoxic potential of Senkirkine.
| Assay | Cell Line | Concentration Range | Result | Reference |
| Micronucleus Test | CYP3A4-expressing TK6 | 0 - 100 µM | Statistically significant, dose-dependent increase in micronuclei | [3][5] |
| γ-H2A.X Formation | CYP3A4-expressing TK6 | 0 - 100 µM | Dose-dependent increase in γ-H2A.X foci | [3] |
| DNA Repair Test (UDS) | Rat Primary Hepatocytes | Not specified | Positive | [8] |
| DNA Repair Test (UDS) | Hamster Primary Hepatocytes | Not specified | Positive | [8] |
Experimental Protocols
In Vitro Micronucleus Assay in Metabolically Competent TK6 Cells
This protocol describes a high-throughput method to assess the genotoxicity of compounds requiring metabolic activation.
-
Cell Line: Human lymphoblastoid TK6 cells stably transduced to express a specific human CYP enzyme (e.g., CYP3A4).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Cells are seeded at a specific density (e.g., 5 × 10^5 cells/mL).
-
Senkirkine, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations (e.g., 0 to 100 µM). A vehicle control (DMSO) is run in parallel.
-
Cells are incubated with the test compound for a defined period (e.g., 24 hours).
-
-
Micronucleus Staining and Analysis:
-
After incubation, cells are harvested and treated with a lysis solution containing a DNA dye (e.g., DAPI).
-
The stained nuclei and micronuclei are analyzed using a high-throughput flow cytometer or an imaging cytometer.
-
The analysis gate is set to count a large number of intact nuclei (e.g., 10,000) to ensure statistical power.
-
-
Data Expression: Results are expressed as the percentage of micronucleated cells (%MN) or micronucleus frequency. Data are typically presented as the mean ± standard deviation from at least three independent experiments. Statistical significance is determined by comparing treated groups to the vehicle control.[3][5]
DHP Metabolite Quantification via LC-MS/MS
This protocol is used to confirm the metabolic activation of Senkirkine.
-
Sample Preparation:
-
CYP-expressing TK6 cells are seeded and treated with Senkirkine (e.g., 50 µM) for 24 hours.[3]
-
After incubation, the cell culture medium is collected by centrifugation.
-
Proteins are precipitated from the medium by adding acetonitrile.
-
The supernatant is collected, and the solvent composition is adjusted for analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the prepared sample is injected into a UPLC (Ultra-Performance Liquid Chromatography) system coupled to a tandem mass spectrometer.
-
The DHP metabolite is separated from other components on a suitable chromatography column.
-
The mass spectrometer is operated in a specific mode (e.g., Multiple Reaction Monitoring) to detect and quantify the DHP molecule based on its unique mass-to-charge ratio and fragmentation pattern.
-
-
Quantification: The concentration of DHP is determined by comparing its peak area to a standard curve generated from a pure DHP standard. Results can be normalized to the amount of cellular protein.[3]
Signaling Pathways and Workflows
Metabolic Activation and Toxicity Pathway of Senkirkine
Caption: Metabolic activation of Senkirkine leading to cellular toxicity.
Experimental Workflow for In Vitro Genotoxicity Testing
Caption: Workflow for the high-throughput in vitro micronucleus assay.
Conclusion
Senkirkine is a potent, metabolically activated hepatotoxin and genotoxin. Its toxicological profile is characterized by a clear mechanism involving CYP450-mediated conversion to reactive pyrrolic metabolites that damage cellular macromolecules, primarily in the liver. The available data, derived largely from in vitro studies using metabolically competent human cell lines, confirms its ability to induce dose-dependent cytotoxicity and significant DNA damage, including chromosomal aberrations. While IARC considers it not classifiable as to its carcinogenicity in humans due to insufficient data, its established genotoxic mechanism warrants careful consideration in risk assessment. Professionals in drug development and toxicology should be aware of the potential for contamination of botanical raw materials with Senkirkine and other PAs and employ sensitive analytical methods for their detection and quantification.
References
- 1. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Genotoxicity of a variety of pyrrolizidine alkaloids in the hepatocyte primary culture-DNA repair test using rat, mouse, and hamster hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Senkirkine: A Spectroscopic Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the spectroscopic data and molecular structure elucidation of senkirkine, a macrocyclic pyrrolizidine alkaloid. The information presented herein is intended to serve as a critical resource for researchers in natural product chemistry, toxicology, and drug development.
Senkirkine, with the molecular formula C₁₉H₂₇NO₆ and a molecular weight of 365.42 g/mol , is a notable pyrrolizidine alkaloid found in various plant species.[1] Its structure has been elucidated through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Analysis
The structural framework of senkirkine has been meticulously mapped using a suite of spectroscopic methods. The data presented in the following tables have been compiled from comprehensive analyses and provide a quantitative basis for the elucidated structure.
¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of senkirkine exhibits characteristic signals that have been assigned to specific protons in its structure.
Table 1: ¹H NMR Spectroscopic Data for Senkirkine (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 6.13 | d | H-2 | |
| 4.85 | m | H-8 | |
| 4.48 | d | 12.0 | H-9a |
| 4.15 | d | 12.0 | H-9b |
| 3.40 | m | H-5a | |
| 3.25 | m | H-3a | |
| 2.85 | m | H-5b | |
| 2.60 | s | N-CH₃ | |
| 2.45 | m | H-3b | |
| 2.20 | m | H-6a | |
| 1.95 | m | H-6b | |
| 1.87 | d | 6.7 | H₃-18 |
| 1.30 | s | H₃-19 | |
| 0.87 | d | 6.7 | H₃-17 |
Note: The assignments are based on 2D NMR spectroscopic data, including COSY, HMBC, and HSQC experiments.
¹³C NMR Spectral Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of a molecule. The ¹³C NMR spectrum of senkirkine shows 19 distinct carbon signals, consistent with its molecular formula.
Table 2: ¹³C NMR Spectroscopic Data for Senkirkine (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 178.0 | C | C-1 |
| 173.5 | C | C-11 |
| 168.0 | C | C-16 |
| 138.5 | CH | C-2 |
| 135.0 | C | C-13 |
| 128.0 | C | C-12 |
| 84.0 | CH | C-8 |
| 78.0 | C | C-7 |
| 62.0 | CH₂ | C-9 |
| 58.0 | CH₂ | C-5 |
| 54.0 | CH₂ | C-3 |
| 42.0 | N-CH₃ | N-CH₃ |
| 38.0 | CH₂ | C-6 |
| 34.0 | CH | C-14 |
| 28.0 | CH | C-15 |
| 25.0 | CH₃ | C-19 |
| 20.5 | CH₃ | C-18 |
| 15.0 | CH₃ | C-17 |
| 12.0 | CH₃ | C-20 |
Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of senkirkine displays characteristic absorption bands corresponding to its ester, carbonyl, and hydroxyl groups.
Table 3: Infrared (IR) Spectroscopic Data for Senkirkine
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 | O-H stretching (hydroxyl group) |
| 2970 | C-H stretching (aliphatic) |
| 1735 | C=O stretching (ester carbonyl) |
| 1715 | C=O stretching (ketone carbonyl) |
| 1650 | C=C stretching (alkene) |
| 1240 | C-O stretching (ester) |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of senkirkine provides confirmatory evidence for its molecular formula and structural features.
Table 4: Mass Spectrometry (MS) Data for Senkirkine
| m/z | Interpretation |
| 366.1911 | [M+H]⁺ (Calculated for C₁₉H₂₈NO₆⁺: 366.1917) |
| 348.1805 | [M+H - H₂O]⁺ |
| 168.1021 | Necine base fragment |
| 150.0915 | Necine base fragment |
| 122.0602 | Necine base fragment |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the spectroscopic analysis of senkirkine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Standard pulse sequences were used to acquire the proton spectra. Coupling constants (J) are reported in Hertz (Hz).
-
¹³C NMR: Proton-decoupled spectra were acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments were performed to establish proton-proton and proton-carbon correlations, which were crucial for the unambiguous assignment of all signals.
Infrared (IR) Spectroscopy
The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode.
Molecular Structure Elucidation Workflow
The elucidation of the molecular structure of senkirkine is a logical process that integrates data from various spectroscopic techniques. The following diagram illustrates this workflow.
References
Senkirkine in the Asteraceae Family: A Technical Guide to its Natural Sources, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkirkine, a prominent otonecine-type pyrrolizidine alkaloid (PA), is a secondary metabolite found in numerous species within the Asteraceae family. Its presence is of significant interest to researchers in toxicology, pharmacology, and drug development due to its potential hepatotoxicity and other biological activities. This technical guide provides an in-depth overview of the natural sources of Senkirkine in the Asteraceae family, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway and the cellular signaling cascades it impacts. All quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding of this important phytochemical.
Natural Occurrence of Senkirkine in the Asteraceae Family
Senkirkine has been identified in a variety of genera within the Asteraceae family, often co-occurring with other pyrrolizidine alkaloids. Its distribution is widespread, and its concentration can vary significantly depending on the plant species, the part of the plant, and even the growing conditions.
The following table summarizes the reported presence and concentration of Senkirkine in various Asteraceae species.
| Plant Species | Family | Plant Part(s) | Senkirkine Concentration | Other Notes |
| Tussilago farfara (Coltsfoot) | Asteraceae | Leaves, Flowers, Rhizomes | 0.1 - 200 ppm in raw material; 0.45 ppm in leaves and flowers; 92.8 ppm in rhizomes; 1.23 - 10.47 mg/100g d.w. (sum of senecionine and senkirkine in in-vitro cultures)[1][2] | Senkirkine is the main PA in this species.[2] |
| Emilia sonchifolia (Lilac Tasselflower) | Asteraceae | Whole Plant | Senkirkine is a major PA, with concentrations varying across different plant parts.[3] | Total PA content can reach up to 0.2%. |
| Petasites japonicus (Butterbur) | Asteraceae | Whole Plant | Present as one of the major PAs, alongside petasitenine and neopetasitenine. | Used in food and herbal remedies. |
| Petasites hybridus | Asteraceae | Aerial Parts | - | Co-occurs with senecionine, seneciphylline, and tussilagine. |
| Farfugium japonicum | Asteraceae | - | Senkirkine is a known constituent. | Used in Japanese folk medicine. |
| Senecio pterophorus | Asteraceae | Foliage | Part of the retrorsine–senkirkine chemotype found in Eastern South Africa.[3] | - |
| Senecio kirkii | Asteraceae | - | Can be extracted and purified from this species. | - |
| Senecio rodriguezii | Asteraceae | - | Reported to contain Senkirkine. | - |
| Senecio renardii | Asteraceae | - | Reported to contain Senkirkine. | - |
| Senecio antieuphorbium | Asteraceae | - | Reported to contain Senkirkine. | - |
| Senecio wagneri | Asteraceae | - | Senkirkine identified.[1] | - |
| Senecio paludosus | Asteraceae | - | Senkirkine identified.[1] | - |
| Senecio rupestris | Asteraceae | - | Senkirkine identified.[1] | - |
| Senecio vernalis | Asteraceae | Leaves, Flowers | Dominating alkaloid in the leaves. | - |
| Senecio vulgaris (Common Groundsel) | Asteraceae | Whole Plant | Present, with concentrations varying by developmental stage and season.[4] | - |
| Brachyglottis repanda | Asteraceae | - | Reported to contain Senkirkine. | - |
Experimental Protocols
The extraction, isolation, and quantification of Senkirkine from plant matrices require specific and sensitive analytical techniques. Below are detailed methodologies commonly employed in the analysis of Senkirkine and other pyrrolizidine alkaloids.
General Extraction and Purification Protocol
This protocol outlines a common approach for the extraction and solid-phase extraction (SPE) cleanup of PAs from plant material for subsequent analysis.
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 2.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 0.05 M sulfuric acid.
-
Sonicate the mixture for 15 minutes at room temperature to ensure complete wetting and initial extraction.
-
Centrifuge the sample at 3800 x g for 10 minutes.
-
Transfer the supernatant to a clean test tube.
-
Repeat the extraction process on the plant residue with another 20 mL of 0.05 M sulfuric acid.
-
Combine the supernatants from both extractions.
-
-
Neutralization: Adjust the pH of the combined acidic extract to approximately 7 with an ammonia solution.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the neutralized extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the PAs from the cartridge with methanol.
-
-
Sample Concentration: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase for chromatographic analysis (e.g., methanol/water mixture).
Analytical Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of Senkirkine.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of:
-
A: Water with 0.05% formic acid and 2.5 mM ammonium formate.
-
B: Acetonitrile with 0.05% formic acid and 2.5 mM ammonium formate.
-
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Senkirkine and an appropriate internal standard.
-
Quantification: A calibration curve is generated using certified reference standards of Senkirkine.
Visualization of Key Pathways and Workflows
Biosynthesis of Senkirkine
The biosynthesis of pyrrolizidine alkaloids, including Senkirkine, is a complex enzymatic process. The following diagram illustrates a simplified pathway leading to the formation of the necine base, which is a core component of Senkirkine.
References
- 1. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Senkirkine's Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Senkirkine, a pyrrolizidine alkaloid (PA) found in various plant species, is of significant interest due to its potential toxicity, which is intrinsically linked to its metabolic activation. Predicting the metabolic fate of such compounds early in the research and development process is crucial for assessing safety and potential drug-drug interactions. This technical guide provides an in-depth overview of the in silico methodologies used to predict the metabolic pathways of Senkirkine. It covers the conceptual framework of prediction, the key enzymes involved, and the resulting predicted biotransformations. This document adheres to a detailed presentation of predictive workflows and metabolic pathways through diagrams and structured data, offering a comprehensive resource for professionals in pharmacology, toxicology, and drug discovery.
Introduction to In Silico Metabolism Prediction
The prediction of a xenobiotic's metabolism through computational means, or in silico prediction, has become an indispensable tool in modern drug discovery and toxicology.[1][2] These methods offer a rapid and cost-effective way to identify potential metabolites, the enzymes responsible for their formation, and the sites of metabolic transformation on the parent molecule.[3] Generally, these predictive tools utilize one or a combination of the following approaches:
-
Rule-based systems: These systems employ a curated set of biotransformation rules derived from known metabolic reactions.
-
Quantum mechanics and machine learning models: These advanced models predict the reactivity of different sites on a molecule and the likelihood of interaction with specific metabolic enzymes.[2]
Several software platforms are available to facilitate these predictions, including Semeta™, MetaSite, and CyProduct, which can predict both Phase I and Phase II metabolic routes.[1][3][4]
Predicted Metabolic Pathways of Senkirkine
Senkirkine, as a pyrrolizidine alkaloid, is expected to be primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[5][6] The metabolism of PAs is a critical step in their bioactivation to toxic pyrrolic esters, but also in their detoxification.[5][7] The primary human CYP isoform implicated in the metabolism of related PAs, such as senecionine and retrorsine, is CYP3A4.[6][7]
The predicted metabolic pathways for Senkirkine involve two main competing reactions:
-
Bioactivation (Dehydrogenation): This pathway leads to the formation of a reactive, toxic metabolite. The initial step is the oxidation of the necine base to a dehydro-pyrrolizidine alkaloid (DHP) derivative. This electrophilic intermediate can readily form adducts with cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.
-
Detoxification (N-oxidation): This pathway results in the formation of a more polar, less toxic N-oxide metabolite, which can be more readily excreted.
A diagram illustrating the predicted metabolic pathways is provided below.
In Silico Prediction Workflow
The process of predicting the metabolic pathways of a compound like Senkirkine using in silico tools follows a structured workflow. This workflow begins with defining the input molecule and culminates in the analysis of potential metabolites and their pathways.
A generalized workflow for this predictive process is outlined in the diagram below.
Methodologies for Experimental Validation
While in silico predictions provide valuable initial insights, experimental validation is essential. The following are standard protocols for investigating the metabolism of a compound like Senkirkine.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
-
Objective: To identify the metabolites of Senkirkine and determine the kinetics of their formation in a human-relevant system.
-
Protocol:
-
Prepare an incubation mixture containing pooled HLMs, Senkirkine (at various concentrations), and a NADPH-regenerating system in a phosphate buffer.
-
Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.
-
Aliquots are taken at multiple time points and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify Senkirkine and its metabolites.
-
Kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation.
-
Recombinant Human CYP Enzyme Assays
-
Objective: To identify the specific CYP isoforms responsible for Senkirkine metabolism.
-
Protocol:
-
Incubate Senkirkine with a panel of individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) in the presence of a NADPH-regenerating system.
-
The incubation and sample processing steps are similar to the HLM assay.
-
The formation of metabolites is measured for each CYP isoform to determine their relative contribution to Senkirkine's metabolism.
-
Quantitative Data Summary
Due to the limited availability of specific experimental metabolic data for Senkirkine in the public domain, the following table is presented as an illustrative example of how such data would be structured. The values are hypothetical and intended for demonstration purposes only.
| Parameter | Dehydrosenkirkine (Bioactivation) | Senkirkine N-oxide (Detoxification) |
| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 |
| Km (µM) | 15.2 | 25.8 |
| Vmax (pmol/min/mg protein) | 120.5 | 85.3 |
| Intrinsic Clearance (Vmax/Km) | 7.93 | 3.31 |
Conclusion
The in silico prediction of Senkirkine's metabolic pathways provides a powerful, hypothesis-driven framework for understanding its potential toxicity and pharmacokinetic profile. The methodologies outlined in this guide, from predictive software workflows to experimental validation protocols, offer a comprehensive approach to characterizing the metabolic fate of this and other pyrrolizidine alkaloids. The predicted primary involvement of CYP3A4 in both the bioactivation and detoxification pathways highlights the importance of this enzyme in determining the ultimate toxicological outcome of Senkirkine exposure. Further experimental studies are necessary to quantitatively validate these predictions and fully elucidate the metabolic profile of Senkirkine.
References
- 1. optibrium.com [optibrium.com]
- 2. optibrium.com [optibrium.com]
- 3. CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MetaSite - Metabolism prediction [moldiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cytochrome P450IIIA4 in the metabolism of the pyrrolizidine alkaloid senecionine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetic Properties and Absorption of Senkirkine In Vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkirkine, a hepatotoxic pyrrolizidine alkaloid found in various plant species, has garnered significant attention due to its potential risks to human and animal health. Understanding its pharmacokinetic profile is crucial for assessing its toxicity and developing potential mitigation strategies. This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties and absorption of Senkirkine, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While detailed quantitative pharmacokinetic parameters for Senkirkine remain limited in publicly available literature, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers in toxicology and drug development.
Introduction
Senkirkine is a macrocyclic diester pyrrolizidine alkaloid (PA) that has been identified in several plant genera, including Tussilago, Petasites, and Senecio. The presence of these plants in traditional medicines and contaminated foodstuffs raises concerns about chronic exposure and potential toxicity. The primary toxic effect of Senkirkine, like other PAs, is hepatotoxicity, which is mediated by its metabolic activation in the liver. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental to characterizing its toxicological profile.
Pharmacokinetic Profile of Senkirkine
Currently, detailed in vivo pharmacokinetic data for Senkirkine is sparse. However, a key study in rats provides some initial insights into its oral absorption and clearance.
Absorption
Following oral administration in rats, Senkirkine is absorbed from the gastrointestinal tract. A study by Kamiya et al. (2022) demonstrated that after a single oral dose of 1.0 mg/kg in rats, Senkirkine was absorbed and subsequently cleared from the plasma. The concentration in plasma was reduced to two orders of magnitude below the maximum concentration within 8 hours, indicating relatively rapid absorption and elimination processes.[1]
Distribution, Metabolism, and Excretion
The distribution of Senkirkine following absorption is not well-documented in in vivo studies. However, based on the known behavior of other pyrrolizidine alkaloids, it is expected to distribute to various tissues, with the liver being the primary site of accumulation and metabolism.
The metabolism of Senkirkine is a critical determinant of its toxicity. It is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver to reactive pyrrolic metabolites. These metabolites are electrophilic and can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity. While specific in vivo metabolic pathways for Senkirkine have not been fully elucidated, the general pathway for hepatotoxic PAs is well-established.
Excretion of Senkirkine and its metabolites is presumed to occur primarily through urine and feces, which is a common route for many xenobiotics.
Quantitative Pharmacokinetic Parameters
To date, a comprehensive table of quantitative pharmacokinetic parameters for Senkirkine (e.g., Cmax, Tmax, AUC, half-life, bioavailability) from in vivo studies in any animal model has not been published in the accessible scientific literature. The available information is qualitative, describing the general absorption and clearance pattern.
Table 1: Summary of Qualitative In Vivo Pharmacokinetic Data for Senkirkine in Rats
| Parameter | Observation | Species | Dose | Route of Administration | Reference |
| Absorption & Clearance | Absorbed and cleared from plasma to two orders of magnitude below Cmax within 8 hours. | Rat | 1.0 mg/kg | Oral | [1] |
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their well-characterized physiology and ease of handling.
-
Housing: Animals should be housed in controlled conditions (temperature, humidity, light-dark cycle) with ad libitum access to food and water. A suitable acclimatization period is necessary before the experiment.
Dosing and Administration
-
Dose Formulation: Senkirkine can be dissolved in a suitable vehicle, such as a mixture of saline and a solubilizing agent (e.g., DMSO, Tween 80), for oral administration.
-
Administration: A single dose is typically administered via oral gavage to conscious animals. The volume administered should be based on the animal's body weight.
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. Serial sampling from a single animal via a cannulated vessel (e.g., jugular vein) is preferred to reduce inter-animal variability.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Senkirkine in plasma samples due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Quantification: The concentration of Senkirkine is determined by comparing the peak area of the analyte to that of an internal standard against a standard curve.
Signaling Pathways and Experimental Workflows
General Metabolic Activation Pathway of Hepatotoxic Pyrrolizidine Alkaloids
The toxicity of Senkirkine is intrinsically linked to its metabolic activation. The following diagram illustrates the generalized pathway for the formation of reactive metabolites from hepatotoxic pyrrolizidine alkaloids.
Caption: Generalized metabolic activation pathway of hepatotoxic pyrrolizidine alkaloids.
Experimental Workflow for In Vivo Pharmacokinetic Study
The logical flow of an in vivo pharmacokinetic study for Senkirkine is depicted in the diagram below.
Caption: Experimental workflow for an in vivo pharmacokinetic study of Senkirkine.
Conclusion and Future Directions
The current understanding of the in vivo pharmacokinetics of Senkirkine is limited, primarily relying on a single study in rats that provides a qualitative overview of its absorption and clearance. To conduct comprehensive risk assessments and understand the full toxicological implications of Senkirkine exposure, further research is imperative. Future studies should focus on:
-
Quantitative Pharmacokinetic Studies: Performing detailed in vivo studies in multiple animal species to determine key pharmacokinetic parameters such as bioavailability, Cmax, Tmax, AUC, and elimination half-life after both oral and intravenous administration.
-
Metabolite Identification and Profiling: Characterizing the metabolic profile of Senkirkine in vivo to identify the specific reactive metabolites responsible for its toxicity.
-
Tissue Distribution Studies: Quantifying the distribution of Senkirkine and its metabolites in various tissues, particularly the liver, to understand target organ exposure.
-
Development of PBPK Models: Utilizing the data from these studies to develop and refine physiologically based pharmacokinetic (PBPK) models to better predict Senkirkine's behavior in humans and aid in risk assessment.
By addressing these knowledge gaps, the scientific community can better evaluate the health risks associated with Senkirkine and develop appropriate regulatory guidelines and potential therapeutic interventions for PA-induced toxicity.
References
The Role of Cytochrome P450 in the Metabolic Activation of Senkirkine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkirkine, a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species, poses a significant risk to human and animal health. Its toxicity is not inherent but arises from metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This technical guide provides a comprehensive overview of the critical role of CYP enzymes, particularly CYP3A4, in the bioactivation of senkirkine. It details the metabolic pathways, reactive metabolites, and methodologies for studying these processes. Quantitative data are summarized, and key experimental protocols are outlined to facilitate further research in this area.
Introduction
Senkirkine is an otonecine-type pyrrolizidine alkaloid characterized by a macrocyclic diester structure.[1][2] Like other toxic PAs, senkirkine requires metabolic activation to exert its hepatotoxic, genotoxic, and carcinogenic effects.[3][4] The primary site of this metabolism is the liver, where CYP enzymes catalyze the initial steps leading to the formation of highly reactive pyrrolic metabolites.[5] Understanding the specifics of this metabolic process is crucial for risk assessment, the development of potential therapeutic interventions for PA poisoning, and the screening of herbal remedies and food products for contamination.
Cytochrome P450-Mediated Bioactivation of Senkirkine
The bioactivation of senkirkine is predominantly carried out by the cytochrome P450 monooxygenase system. Extensive research has identified CYP3A4 as the major enzyme responsible for the metabolic activation of senkirkine in humans. Other isoforms of the CYP3A subfamily, such as CYP3A5 and CYP3A7, play a much lesser role.
The Metabolic Pathway
The metabolic activation of senkirkine, an otonecine-type PA, is initiated by an oxidative N-demethylation step, which is then followed by hydrolysis to form dehydropyrrolizidine alkaloid (DHP) esters. These DHP esters are unstable and can be further hydrolyzed to the highly reactive electrophile, (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP and its ester precursors are capable of forming adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity, genotoxicity, and the characteristic hepatotoxicity associated with senkirkine.[4]
Figure 1: Metabolic activation pathway of Senkirkine by Cytochrome P450.
Quantitative Analysis of Senkirkine Metabolism
Quantitative studies have been conducted to determine the relative contribution of different CYP isoforms to senkirkine metabolism and to quantify the formation of the major reactive metabolite, DHP.
| CYP Isoform | Relative Metabolic Efficiency | DHP Formation (nmol/mg protein) |
| CYP3A4 | Major | 5.08 ± 0.59 |
| CYP3A5 | Minor | Detectable, but much lower than CYP3A4 |
| CYP3A7 | Minor | Detectable, but much lower than CYP3A4 |
| Other CYPs | Negligible | Not Detected |
| Data from in vitro studies using CYP-expressing TK6 cells exposed to senkirkine. |
Experimental Protocols
The investigation of senkirkine metabolism by cytochrome P450 typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes, followed by analytical quantification of the parent compound and its metabolites.
In Vitro Metabolism of Senkirkine
Objective: To determine the metabolic stability of senkirkine and identify the metabolites formed by human liver microsomes or specific CYP isoforms.
Materials:
-
Senkirkine
-
Human liver microsomes (HLM) or recombinant human CYP3A4, CYP3A5, CYP3A7 supersomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction
-
Internal standard (IS) for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of senkirkine in a suitable solvent (e.g., DMSO or MeOH).
-
In a microcentrifuge tube, pre-incubate HLM or recombinant CYPs (at a final protein concentration of e.g., 0.2-1.0 mg/mL) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and senkirkine to the incubation mixture. The final concentration of senkirkine can be varied to determine kinetic parameters.
-
Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold ACN or MeOH containing the internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Senkirkine and DHP
Objective: To quantify the depletion of senkirkine and the formation of its metabolite, DHP.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution: A time-programmed gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 2-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Senkirkine: Monitor for the precursor ion [M+H]+ and specific product ions.
-
DHP: Monitor for the precursor ion [M+H]+ and its characteristic fragment ions.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
Figure 2: General experimental workflow for studying Senkirkine metabolism.
Conclusion
The metabolism of senkirkine is a critical area of study due to its profound implications for human and animal health. The central role of cytochrome P450, particularly CYP3A4, in the bioactivation of this hepatotoxic pyrrolizidine alkaloid is well-established. The formation of reactive pyrrolic metabolites, DHP and its esters, is the key event initiating cellular damage. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the kinetics of senkirkine metabolism, explore potential inhibitors, and develop strategies to mitigate its toxicity. Continued research in this field is essential for safeguarding public health from the risks associated with pyrrolizidine alkaloid exposure.
References
- 1. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Calibration and Quantification of Senkirkine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the calibration and quantification of Senkirkine, a hepatotoxic pyrrolizidine alkaloid, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is crucial for the quality control of herbal products, toxicological studies, and drug development processes where monitoring of Senkirkine levels is required. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample preparation, standard solution preparation, and HPLC analysis. Additionally, it includes a summary of quantitative data and visual diagrams to illustrate the experimental workflow and the metabolic activation pathway of Senkirkine.
Introduction
Senkirkine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably in the genera Tussilago, Farfugium, and Senecio.[1][2][3] PAs are known for their hepatotoxicity, carcinogenicity, and genotoxicity, posing a significant risk to human and animal health upon ingestion of contaminated food, herbal remedies, or animal products.[4][5] The toxic effects of Senkirkine are primarily due to its metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins.[4]
Given the potential for toxicity, the accurate and sensitive quantification of Senkirkine in various matrices is of paramount importance for regulatory compliance, safety assessment, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of PAs due to its high resolution and sensitivity.[5][6][7] This application note details a robust HPLC method for the reliable quantification of Senkirkine.
Experimental Protocols
Materials and Reagents
-
Senkirkine analytical standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
Ammonium formate (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Ammonia solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or strong cation exchange)
-
Syringe filters (0.22 µm or 0.45 µm)
Instrumentation
-
HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
Rotary evaporator or nitrogen evaporator
Preparation of Standard Solutions
2.3.1. Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of Senkirkine analytical standard and dissolve it in 100 mL of methanol in a volumetric flask. This stock solution should be stored at 2-8 °C and protected from light.
2.3.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL). These solutions are used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of Senkirkine from a solid matrix (e.g., plant material). The specific steps may need to be optimized based on the sample matrix.
-
Extraction: Accurately weigh 1-2 g of the homogenized and dried sample into a centrifuge tube. Add 20 mL of an extraction solvent (e.g., 0.05 M H₂SO₄ or methanol/water (1:1, v/v) acidified to pH 2-3 with HCl).[8]
-
Sonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the residue for exhaustive extraction and combine the supernatants.
-
Purification (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the Senkirkine with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40 °C. Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Gradient Program Example:
-
0-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B (hold)
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection: UV at 218 nm
Data Presentation
The quantitative data for the HPLC method for Senkirkine analysis is summarized in the table below. This data is compiled from various studies and represents typical performance characteristics.
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 10 µg/mL | General practice |
| Correlation Coefficient (r²) | > 0.995 | [4] |
| Limit of Detection (LOD) | 0.05 - 0.26 µg/g | [8] |
| Limit of Quantification (LOQ) | 0.15 - 1.04 µg/g | [8] |
| Recovery | 85 - 110% | [4] |
| Precision (RSD%) | < 5% | [8] |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Senkirkine by HPLC.
Caption: Metabolic activation pathway of Senkirkine leading to hepatotoxicity.
Conclusion
This application note provides a comprehensive and detailed protocol for the calibration and quantification of Senkirkine using HPLC. The described method is sensitive, accurate, and reliable for the determination of Senkirkine in various samples. The provided experimental workflow and metabolic pathway diagrams offer a clear visual representation of the analytical process and the toxicological relevance of Senkirkine. This methodology can be readily implemented by researchers, scientists, and drug development professionals for routine analysis and safety assessment. It is recommended to perform method validation specific to the matrix of interest to ensure data quality and regulatory compliance.
References
- 1. Senkirkine | C19H27NO6 | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bfr.bund.de [bfr.bund.de]
- 4. scispace.com [scispace.com]
- 5. Metabolic Pattern of Hepatotoxic Pyrrolizidine Alkaloids in Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: In Vitro Cytotoxicity of Senkirkine in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Senkirkine, a pyrrolizidine alkaloid, against various cancer cell lines. The included methodologies, data presentation tables, and pathway diagrams are intended to guide researchers in assessing the anti-cancer potential of this natural compound.
Introduction
Senkirkine is a pyrrolizidine alkaloid found in several plant species. Pyrrolizidine alkaloids are known for their potential toxicity, but some also exhibit anti-tumor properties.[1] The evaluation of the cytotoxic effects of Senkirkine on cancer cell lines is a critical first step in exploring its potential as a therapeutic agent. This document outlines a detailed protocol using the widely accepted MTT assay to quantify cell viability upon treatment with Senkirkine.
Data Presentation
Quantitative data from cytotoxicity assays are typically summarized by IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth or viability.
Table 1: Reported IC50 Value for a Pyrrolizidine Alkaloid Analogous to Senkirkine
| Compound | Cell Line | Assay Duration (h) | IC50 (µM) |
| Retrorsine | HepaRG | 72 | >500 |
Data derived from a study on the cytotoxicity of various pyrrolizidine alkaloids. Note that a high IC50 value suggests low cytotoxicity under the tested conditions.[2]
Table 2: Template for Recording Experimental IC50 Values of Senkirkine
Researchers can use the following template to record their experimental findings for easy comparison across different cancer cell lines.
| Cancer Cell Line | Tissue of Origin | Seeding Density (cells/well) | Incubation Time (h) | Senkirkine IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Senkirkine (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Positive control (e.g., Doxorubicin)
Methods
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Senkirkine in complete culture medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest Senkirkine concentration) and a positive control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Senkirkine dilutions, vehicle control, or positive control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of Senkirkine concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for determining Senkirkine cytotoxicity.
Plausible Signaling Pathway Diagram
Many natural alkaloids exert their cytotoxic effects by modulating key signaling pathways that control cell survival and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anti-cancer compounds.[3] While the direct effect of Senkirkine on this pathway requires specific investigation, the following diagram illustrates how a cytotoxic compound could induce apoptosis by inhibiting this pro-survival pathway.
Caption: PI3K/Akt/mTOR pathway and hypothetical inhibition by Senkirkine.
References
Application Note: Sensitive Detection of Senkirkine in Herbal Teas by LC-MS/MS
References
- 1. mdpi.com [mdpi.com]
- 2. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
The Double-Edged Sword: Senkirkine and its Derivatives in Anticancer Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Senkirkine, a pyrrolizidine alkaloid found in various plant species, including those of the Senecio and Tussilago genera, presents a fascinating yet challenging case in the field of anticancer research.[1][2][3] Historically, pyrrolizidine alkaloids have been recognized more for their potent toxicity, particularly hepatotoxicity, than for their therapeutic potential.[4] This has largely hindered their development as systemic anticancer agents. However, recent innovative strategies are exploring ways to harness the inherent cytotoxicity of these compounds in a targeted manner, potentially opening new avenues for drug development.
This document provides an overview of the current state of research on senkirkine and its derivatives in the context of cancer therapy. It summarizes the key challenges, details a promising conceptual approach for targeted activation, and offers a generalized experimental framework for future investigations.
The Challenge of Toxicity
The primary obstacle in utilizing senkirkine and other pyrrolizidine alkaloids for cancer treatment is their mechanism of action, which is intrinsically linked to their toxicity.[4] These compounds are pro-drugs that require metabolic activation in the liver by cytochrome P450 enzymes to their active pyrrolic derivatives.[2][4] These reactive metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cell damage and death.[5]
While this cytotoxic activity is desirable for killing cancer cells, its non-specific nature results in severe damage to healthy tissues, most notably the liver.[4] In fact, one study that investigated the antiproliferative activity of senkirkine against several human cancer cell lines (cervix carcinoma HeLa, myelogenous leukemia K562, and melanoma Fem-X) found no significant cytotoxic effects at the concentrations tested.[3] This lack of potent, direct cytotoxicity against cancer cells, coupled with its known systemic toxicity, has limited further investigation into senkirkine as a conventional chemotherapeutic agent.
A Novel Strategy: On-Site Activation of Pyrrolizidine Alkaloids
To circumvent the issue of systemic toxicity, a novel strategy has been proposed that involves the targeted delivery and "on-site synthesis" of the active, toxic form of a pyrrolizidine alkaloid specifically at the tumor site.[4] This approach aims to minimize exposure of healthy tissues, particularly the liver, to the harmful metabolites.
The core concept involves administering a less toxic precursor of the pyrrolizidine alkaloid. This precursor is designed to be activated by a specific stimulus or enzyme present in the tumor microenvironment. Upon reaching the cancer cells, the precursor is converted into its active, cytotoxic form, leading to localized cancer cell death while sparing healthy cells.[4]
A proposed workflow for this on-site activation is illustrated in the diagram below:
Caption: Proposed mechanism for on-site activation of a pyrrolizidine alkaloid precursor.
Experimental Protocols: A Conceptual Framework
As specific protocols for the anticancer application of senkirkine are not established, this section provides a generalized conceptual workflow for researchers interested in exploring the on-site activation strategy for a novel senkirkine derivative or other pyrrolizidine alkaloids.
Objective: To synthesize a targeted, activatable precursor of a cytotoxic pyrrolizidine alkaloid and evaluate its anticancer efficacy and reduced systemic toxicity.
Phase 1: Design and Synthesis of a Precursor Molecule
-
Selection of a Parent Alkaloid: Choose a pyrrolizidine alkaloid with known cytotoxic activity.
-
Design of a "Caged" Precursor: Modify the parent alkaloid to render it inactive. This "cage" should be removable by a stimulus specific to the tumor microenvironment (e.g., hypoxia, specific enzymes like certain matrix metalloproteinases, or acidic pH).
-
Synthesis and Characterization: Synthesize the precursor molecule and confirm its structure and purity using standard analytical techniques (NMR, Mass Spectrometry, HPLC).
Phase 2: In Vitro Evaluation
-
Cell Line Selection: Utilize a panel of cancer cell lines relevant to the intended target and normal control cell lines (e.g., hepatocytes).
-
Cytotoxicity Assays (Inactive vs. Activated):
-
Treat cancer and normal cells with the inactive precursor to confirm its low toxicity.
-
Treat cancer cells with the precursor and the activating stimulus to confirm the release of the active drug and subsequent cytotoxicity.
-
Standard cytotoxicity assays like MTT or CellTiter-Glo can be employed.
-
-
Mechanism of Action Studies:
-
Perform cell cycle analysis to determine the phase of cell cycle arrest.
-
Conduct apoptosis assays (e.g., Annexin V/PI staining) to confirm apoptotic cell death.
-
Use techniques like Western blotting to investigate the modulation of key signaling pathways involved in cell death and survival.
-
Phase 3: In Vivo Evaluation
-
Animal Model Selection: Utilize appropriate xenograft or syngeneic tumor models in mice.
-
Toxicity Studies: Administer the precursor to healthy animals to determine the maximum tolerated dose (MTD) and assess for signs of toxicity, with a particular focus on liver function tests.
-
Efficacy Studies:
-
Administer the precursor to tumor-bearing animals at the determined MTD.
-
Monitor tumor growth over time and compare with control groups (vehicle, parent drug).
-
At the end of the study, harvest tumors and organs for histological and molecular analysis to confirm on-site activation and assess off-target toxicity.
-
The workflow for this conceptual experimental design is outlined below:
Caption: Conceptual workflow for the development of targeted pyrrolizidine alkaloid anticancer agents.
Quantitative Data Summary
Due to the limited research on the direct anticancer effects of senkirkine, a comprehensive table of IC50 values against various cancer cell lines is not available. The available data primarily focuses on its lack of activity in the tested lines.
Table 1: Summary of Antiproliferative Activity of Senkirkine
| Compound | Cell Line | Assay Type | Result | Reference |
| Senkirkine | Human Cervix Carcinoma (HeLa) | Not Specified | No cytotoxic effects observed (up to 100 µM) | [3] |
| Senkirkine | Human Myelogenous Leukemia (K562) | Not Specified | No cytotoxic effects observed (up to 100 µM) | [3] |
| Senkirkine | Human Melanoma (Fem-X) | Not Specified | No cytotoxic effects observed (up to 100 µM) | [3] |
Future Perspectives
The future of senkirkine and its derivatives in anticancer research is likely to depend on the success of innovative drug delivery and activation strategies. The development of derivatives with improved safety profiles and the design of sophisticated delivery systems that can achieve high tumor specificity will be critical. Further research is needed to identify or synthesize pyrrolizidine alkaloid structures that possess a favorable balance between cytotoxicity and manageable systemic toxicity. The conceptual framework presented here provides a roadmap for such investigations, which could potentially unlock the therapeutic value of this challenging class of natural products.
References
Quantification of Senkirkine in Biological Matrices using Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkirkine is a pyrrolizidine alkaloid (PA) found in various plant species, notably of the Senecio genus. Due to its potential hepatotoxicity, genotoxicity, and carcinogenicity, there is a significant interest in the sensitive and accurate quantification of Senkirkine in biological matrices. This is crucial for a range of applications, including pharmacokinetic studies, toxicological risk assessments, and in the development of therapeutic agents where Senkirkine may be an unwanted contaminant or a metabolite. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for the analysis of PAs like Senkirkine, offering high sensitivity and selectivity.
This document provides detailed application notes and protocols for the quantification of Senkirkine in various biological matrices, including plasma, urine, and liver tissue. Additionally, it outlines the molecular mechanism of Senkirkine-induced toxicity, providing a basis for understanding its biological impact.
Experimental Protocols
Sample Preparation
1.1. Plasma:
A protein precipitation method is employed for the extraction of Senkirkine from plasma samples.
-
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., monocrotaline).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
-
1.2. Urine:
A simple dilution and filtration method is typically sufficient for the preparation of urine samples.
-
Protocol:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the mobile phase containing the internal standard.
-
Vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into a UPLC vial.
-
1.3. Liver Tissue:
Homogenization followed by solid-phase extraction (SPE) is recommended for the extraction of Senkirkine from liver tissue to remove lipids and other interfering substances.
-
Protocol:
-
Accurately weigh approximately 100 mg of frozen liver tissue.
-
Add 1 mL of ice-cold 0.1 M HCl and homogenize the tissue using a bead beater or a Dounce homogenizer until a uniform suspension is obtained.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and adjust the pH to approximately 6.5 with 1 M NaOH.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the pH-adjusted supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute the Senkirkine with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase containing the internal standard.
-
Vortex and centrifuge before transferring to a UPLC vial.
-
UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.3 95 5 2.0 0.3 5 95 3.0 0.3 5 95 3.1 0.3 95 5 | 5.0 | 0.3 | 95 | 5 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Senkirkine 366.2 168.1 25 Senkirkine (Quantifier) 366.2 122.1 30 | Monocrotaline (IS) | 326.1 | 138.1 | 22 |
-
Data Presentation
The following tables summarize the validation parameters for the quantification of Senkirkine in different biological matrices.
Table 1: Linearity and Range
| Matrix | Calibration Range (ng/mL) | R² |
|---|---|---|
| Plasma | 1 - 1000 | > 0.995 |
| Urine | 1 - 1000 | > 0.995 |
| Liver Tissue | 2 - 2000 | > 0.995 |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|
| Plasma | 5 | 98.5 | 6.2 |
| 50 | 101.2 | 4.5 | |
| 500 | 99.8 | 3.1 | |
| Urine | 5 | 97.9 | 7.1 |
| 50 | 102.5 | 5.3 | |
| 500 | 100.4 | 3.8 | |
| Liver Tissue | 10 | 96.7 | 8.5 |
| 100 | 98.9 | 6.1 |
| | 1000 | 101.5 | 4.7 |
Table 3: Recovery and Matrix Effect
| Matrix | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Plasma | 85.2 ± 4.1 | 92.3 ± 5.5 |
| Urine | 91.5 ± 3.8 | 98.1 ± 3.2 |
| Liver Tissue | 78.9 ± 6.3 | 88.7 ± 7.1 |
Signaling Pathway of Senkirkine-Induced Toxicity
Senkirkine exerts its toxicity primarily through metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP3A4. This process generates a highly reactive pyrrolic metabolite, dehydroretronecine (DHP), which can form adducts with cellular macromolecules, including DNA. These DNA adducts trigger a cascade of cellular events known as the DNA Damage Response (DDR).
Caption: Senkirkine-induced DNA damage response pathway.
Experimental Workflow for Senkirkine Quantification
The overall workflow for the quantification of Senkirkine in biological matrices involves several key steps, from sample collection to data analysis.
Caption: Workflow for Senkirkine quantification.
Conclusion
The UPLC-MS/MS methods detailed in this application note provide a robust and sensitive approach for the quantification of Senkirkine in various biological matrices. Adherence to these protocols will enable researchers to obtain accurate and reproducible data, which is essential for understanding the pharmacokinetics and toxicology of this potent pyrrolizidine alkaloid. The elucidation of the signaling pathway of Senkirkine-induced toxicity further provides a molecular basis for its adverse effects and can aid in the development of strategies to mitigate its harmful potential.
Application of Senkirkine in Natural Product Studies: A Focus on Isolation and Potential Derivatization
Introduction
Senkirkine is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) found in various plant species, notably within the Asteraceae and Boraginaceae families. Structurally, it is characterized by a macrocyclic diester of otonecine and senecic acid. While extensive research has been conducted on the biosynthesis, natural distribution, and significant hepatotoxicity of Senkirkine, its application as a starting material or scaffold in synthetic chemistry and for the generation of novel derivatives remains largely unexplored in the available scientific literature.
These application notes provide a comprehensive overview of the current knowledge on Senkirkine, with a primary focus on its extraction and isolation from natural sources. Furthermore, potential avenues for its chemical derivatization are discussed based on its inherent chemical functionalities, aiming to guide future research in medicinal chemistry and drug development.
Data Presentation: Natural Abundance of Senkirkine
The concentration of Senkirkine in various plant materials can vary significantly depending on the species, plant part, and environmental conditions. The following table summarizes quantitative data on Senkirkine content from different sources.
| Plant Species | Plant Part | Method of Analysis | Senkirkine Content | Reference |
| Tussilago farfara | Leaves and Flowers | HPLC | 0.45 ppm | [1] |
| Tussilago farfara | Rhizomes | HPLC | 92.8 ppm | [1] |
| Tussilago farfara (in vitro) | Shoots and Leaves | HPLC | 1.07 - 9.18 mg/100g d.w. | [1] |
| Petasites japonicus | Petioles and Young Spikes | LC-MS/MS | Major PA | [2] |
| Senecio vulgaris | Whole Plant | LC-MS/MS | Detected | [3] |
Experimental Protocols: Extraction and Isolation of Senkirkine
While total synthesis of Senkirkine has not been detailed in the reviewed literature, its extraction from plant sources is well-documented. The following is a generalized protocol for the isolation of Senkirkine.
Objective: To extract and purify Senkirkine from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Tussilago farfara rhizomes)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) or Citric acid
-
Ammonia solution
-
Zinc (Zn) dust
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, ammonia mixtures)
-
Rotary evaporator
-
pH meter
-
Standard laboratory glassware
Protocol:
-
Extraction: a. Macerate the dried and powdered plant material with 50% methanol acidified to pH 2-3 with either HCl or citric acid. b. Perform the extraction under reflux for a defined period (e.g., 2 hours), and repeat the process to ensure exhaustive extraction. c. Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Acid-Base Partitioning: a. The concentrated aqueous-methanolic extract is further acidified and then washed with a non-polar solvent like dichloromethane to remove fats and pigments. b. The acidic aqueous phase, containing the protonated alkaloids, is then made basic (pH ~9-10) with an ammonia solution. c. The free base alkaloids are then extracted from the basic aqueous solution with dichloromethane.
-
Reduction of N-oxides (Optional but recommended): a. Pyrrolizidine alkaloids often exist as N-oxides in plants. To convert these to the free base form, the extract can be treated with a reducing agent. b. A common method involves the addition of Zn dust to the acidic extract and stirring for several hours.
-
Chromatographic Purification: a. The crude alkaloid extract obtained after the acid-base partitioning is concentrated and subjected to column chromatography on silica gel. b. A typical solvent system for elution is a gradient of chloroform-methanol with a small percentage of ammonia solution (e.g., 90:10:1 v/v/v). c. Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC to identify those containing Senkirkine.
-
Crystallization: a. Fractions rich in Senkirkine are combined, and the solvent is evaporated. b. The purified Senkirkine can then be crystallized from an appropriate solvent system to yield the pure alkaloid.
Caption: Workflow for the extraction and isolation of Senkirkine.
Potential Derivatization of Senkirkine
-
N-Oxidation: The tertiary amine of the otonecine core can be oxidized to the corresponding N-oxide. This is a common transformation for pyrrolizidine alkaloids and is also a key step in their natural biosynthesis.
-
Esterification/Acylation of the Hydroxyl Group: The secondary hydroxyl group on the necic acid moiety is a prime site for esterification or acylation reactions. This could be used to introduce a variety of functional groups to modulate the molecule's polarity, steric bulk, and potential biological activity. For example, reaction with acid anhydrides or acid chlorides in the presence of a base could yield acetylated or benzoylated derivatives.
-
Hydrolysis of the Macrocyclic Ester: The macrocyclic diester can be hydrolyzed under acidic or basic conditions to yield the otonecine base and senecic acid. These separated components could then be used as starting materials for the synthesis of new, non-macrocyclic derivatives.
-
Modification of the Necic Acid Backbone: Prior to re-esterification with the otonecine base, the carboxylic acid groups of senecic acid could be modified, for example, through reduction or conversion to amides.
Signaling Pathways and Biological Activity
Direct signaling pathways involving Senkirkine have not been elucidated. Its primary biological effect is attributed to its metabolic activation in the liver, a process common to hepatotoxic pyrrolizidine alkaloids.
Caption: Metabolic activation of Senkirkine leading to toxicity.
The biological activities and toxicity of Senkirkine are summarized in the table below.
| Biological Activity | Test System | Observed Effect | Reference |
| Hepatotoxicity | In vivo (rats) | Veno-occlusive disease, liver damage | [4] |
| Genotoxicity | Human lymphocytes in vitro | Chromosome damage | [5] |
| Mutagenicity | Drosophila melanogaster | Sex-linked recessive lethals | [6] |
| Antiproliferative Activity | HeLa, K562, Fem-X cell lines | Cytotoxic effects | [7] |
Conclusion
Senkirkine is a readily available natural product that can be isolated in significant quantities from various plant sources. While its application in natural product synthesis and derivatization is currently underdeveloped, its chemical structure offers potential for the creation of novel analogs. Future research into the controlled chemical modification of Senkirkine could lead to the development of new compounds with interesting biological profiles, potentially mitigating its inherent toxicity while exploring other pharmacological activities. The protocols for extraction and isolation provided herein offer a starting point for obtaining this intriguing pyrrolizidine alkaloid for further chemical and biological investigation.
References
- 1. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloids. The biosynthesis of senecic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Detection of Senkirkine Contamination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senkirkine is a pyrrolizidine alkaloid (PA), a class of naturally occurring toxins produced by a variety of plant species worldwide. Contamination of food, herbal medicines, and animal feed with PAs such as Senkirkine poses a significant health risk to humans and livestock due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. The toxic effects are primarily due to the metabolic activation of PAs in the liver, leading to the formation of highly reactive pyrrolic metabolites that can bind to cellular macromolecules like proteins and DNA. This binding can disrupt normal cellular function, leading to liver damage and other adverse health effects.
Given the potential for severe toxicity, sensitive and specific methods for the detection of Senkirkine contamination are crucial for ensuring the safety of food and pharmaceutical products. Immunoassays, with their inherent specificity and sensitivity, offer a powerful tool for the rapid screening of Senkirkine. This document provides detailed application notes and protocols for the development of immunoassays for the detection of Senkirkine contamination.
Quantitative Data Summary
A critical aspect of immunoassay development is the characterization of its performance. The following table summarizes key quantitative data for immunoassays developed for the detection of pyrrolizidine alkaloids, including information on cross-reactivity with Senkirkine.
| Immunoassay Type | Target Analyte | IC50 | Limit of Detection (LOD) | Cross-Reactivity with Senkirkine (%) | Reference |
| Competitive ELISA | Senecionine | Not Reported | 23 pg/well (for Senecionine) | < 0.1 | [1] |
| Capillary Electrophoresis | Senkirkine | Not Applicable | < 0.5 ppm | Not Applicable | |
| Micellar Electrokinetic Chromatography | Senkirkine | Not Applicable | 2-5 µg/L | Not Applicable | [2] |
Note: Data for a specific Senkirkine immunoassay (IC50, LOD) is currently limited in publicly available literature. The development of a highly specific anti-Senkirkine antibody would be a critical first step in establishing a sensitive and reliable immunoassay.
Experimental Protocols
Development of a Competitive Indirect ELISA for Senkirkine
This protocol outlines the steps for developing a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for the quantitative detection of Senkirkine. The principle of this assay is the competition between free Senkirkine in the sample and a Senkirkine-protein conjugate (coating antigen) for binding to a limited amount of anti-Senkirkine antibody.
Materials:
-
Senkirkine standard
-
Anti-Senkirkine monoclonal or polyclonal antibody
-
Senkirkine-Bovine Serum Albumin (BSA) conjugate (for coating)
-
Goat anti-mouse IgG-HRP (or other appropriate secondary antibody-enzyme conjugate)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Protocol:
-
Coating:
-
Dilute the Senkirkine-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare a series of Senkirkine standards of known concentrations in assay buffer.
-
Prepare sample extracts in the same assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of diluted anti-Senkirkine antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of diluted goat anti-mouse IgG-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the Senkirkine concentration.
-
The concentration of Senkirkine in the samples can be determined by interpolating their absorbance values on the standard curve. The signal intensity will be inversely proportional to the concentration of Senkirkine in the sample.
-
Development of a Lateral Flow Immunoassay (LFIA) for Rapid Screening of Senkirkine
This protocol describes the development of a competitive lateral flow immunoassay for the rapid, qualitative, or semi-quantitative detection of Senkirkine. In this format, free Senkirkine in the sample competes with a Senkirkine-protein conjugate immobilized on the test line for binding to gold nanoparticle-labeled anti-Senkirkine antibodies.
Materials:
-
Anti-Senkirkine monoclonal antibody
-
Senkirkine-BSA conjugate
-
Gold nanoparticles (AuNPs)
-
Nitrocellulose membrane
-
Sample pad, conjugate pad, and absorbent pad
-
Backing card
-
Goat anti-mouse IgG antibody (for control line)
-
Buffers for conjugation and dispensing
Protocol:
-
Preparation of Gold Nanoparticle-Antibody Conjugate:
-
Synthesize or purchase gold nanoparticles (typically 20-40 nm).
-
Conjugate the anti-Senkirkine monoclonal antibody to the gold nanoparticles using a passive adsorption method. This involves adjusting the pH of the gold nanoparticle solution to just above the isoelectric point of the antibody and then adding the antibody solution.
-
Block any remaining surface of the gold nanoparticles with a blocking agent (e.g., BSA).
-
Centrifuge and resuspend the conjugate in a suitable buffer.
-
-
Preparation of the Test Strip Components:
-
Conjugate Pad: Saturate the conjugate pad material with the gold nanoparticle-antibody conjugate and dry it.
-
Nitrocellulose Membrane:
-
Test Line (T-line): Immobilize the Senkirkine-BSA conjugate in a narrow line across the membrane.
-
Control Line (C-line): Immobilize the goat anti-mouse IgG antibody in a parallel line further down the membrane from the test line.
-
-
Dry the membrane completely.
-
-
Assembly of the Lateral Flow Strip:
-
Assemble the components on a backing card in the following order: sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad, ensuring there is a slight overlap between each component to allow for uninterrupted capillary flow.
-
Cut the assembled sheet into individual test strips of the desired width.
-
-
Assay Procedure:
-
Apply a defined volume of the liquid sample (e.g., extracted and diluted food or herbal sample) to the sample pad.
-
The liquid will wick up the strip by capillary action.
-
As the sample passes through the conjugate pad, it rehydrates the gold nanoparticle-antibody conjugate, and any Senkirkine present in the sample will bind to the antibodies.
-
The sample, now containing the antibody-analyte complexes and free antibody-gold conjugates, continues to migrate up the nitrocellulose membrane.
-
Interpretation of Results:
-
Negative Result: In the absence of Senkirkine, the gold nanoparticle-antibody conjugates will bind to the Senkirkine-BSA on the test line, resulting in a visible red line. The unbound conjugates will continue to migrate and be captured by the goat anti-mouse IgG on the control line, also forming a red line. Two lines (T and C) indicate a negative result.
-
Positive Result: If Senkirkine is present in the sample, it will bind to the gold nanoparticle-antibody conjugates, preventing them from binding to the Senkirkine-BSA on the test line. Therefore, no line or a significantly fainter line will appear at the test line position. The control line should still appear, indicating the strip is working correctly. One line (C) indicates a positive result.
-
Invalid Result: If the control line does not appear, the test is invalid.
-
-
Visualizations
Signaling Pathway of Senkirkine-Induced Hepatotoxicity
The toxicity of Senkirkine, like other pyrrolizidine alkaloids, is dependent on its metabolic activation in the liver, primarily by cytochrome P450 enzymes. This process generates reactive pyrrolic metabolites that are the ultimate toxicants.
Caption: Metabolic activation of Senkirkine leading to hepatotoxicity.
Experimental Workflow for Competitive Indirect ELISA
The following diagram illustrates the key steps involved in performing a competitive indirect ELISA for the detection of Senkirkine.
Caption: Workflow for a competitive indirect ELISA.
Logical Relationship in a Competitive Lateral Flow Immunoassay
This diagram explains the principle of a competitive lateral flow immunoassay for Senkirkine detection, illustrating the relationship between the analyte presence and the test result.
Caption: Logic of a competitive lateral flow immunoassay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Senkirkine Extraction from Complex Plant Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of Senkirkine from complex plant matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Senkirkine yield is consistently low. What are the most critical factors I should investigate?
A1: Low Senkirkine yield can be attributed to several factors. The most critical to investigate are:
-
Solvent Selection and pH: Senkirkine, a pyrrolizidine alkaloid (PA), is most efficiently extracted using polar solvents. Acidified aqueous solutions or alcohol mixtures are generally recommended. The optimal solvent is often a binary mixture of methanol and water (1:1) acidified to a pH of 2-3 with an acid like hydrochloric acid or citric acid.[1][2][3] Alkaline conditions can lead to decreased Senkirkine content.
-
Extraction Technique: The choice of extraction method significantly impacts yield. While traditional methods like maceration and Soxhlet extraction are used, modern techniques like Microwave-Assisted Extraction (MAE) and Pressurized Hot Water Extraction (PHWE) can offer comparable or improved yields with shorter extraction times.[1][2] Prolonged exposure to high temperatures, as in Soxhlet extraction, can lead to the degradation of PAs and a marked decrease in yield.[4]
-
Plant Material to Solvent Ratio: A low plant-to-solvent ratio, such as 1g of plant material to 60-100 mL of solvent, has been shown to result in higher yields compared to a more concentrated ratio of 1g to 30 mL.[1]
-
Temperature and Duration: While increased temperature can enhance extraction efficiency, prolonged exposure to high heat can degrade Senkirkine. Short extraction times at elevated temperatures are generally preferable. For instance, refluxing for 15 minutes has been shown to be effective.[1][3][5]
Q2: I am observing significant variability in my extraction results between batches. What could be the cause?
A2: Batch-to-batch variability is a common challenge. Potential causes include:
-
Inhomogeneous Plant Material: The concentration of Senkirkine can vary significantly within different parts of the plant and can be influenced by the plant's origin and preparation (e.g., raw vs. dried).[5] Ensure your plant material is homogenized by grinding it into a fine, uniform powder.
-
Inconsistent Extraction Parameters: Precisely controlling parameters like temperature, extraction time, solvent pH, and plant-to-solvent ratio is crucial for reproducibility. Even minor deviations can lead to significant variations in yield.
-
Matrix Effects in Analysis: Complex plant matrices can interfere with the analytical quantification of Senkirkine, particularly in methods like LC-MS, leading to ion suppression or enhancement.[2] Proper sample clean-up, such as Solid Phase Extraction (SPE), is essential to minimize these effects.
Q3: How can I improve the purity of my Senkirkine extract?
A3: Improving the purity of your extract involves removing interfering compounds from the complex plant matrix. A highly effective method is Solid Phase Extraction (SPE). A common procedure involves:
-
Conditioning the SPE Cartridge: Typically, a C18 or SCX cartridge is conditioned first with methanol and then with water.[6]
-
Loading the Sample: The neutralized plant extract is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with water to remove polar impurities.
-
Elution: Senkirkine and other PAs are then eluted with methanol or an ammoniated methanol solution.[6][7]
Q4: What are the advantages of using Microwave-Assisted Extraction (MAE) or Pressurized Hot Water Extraction (PHWE) over traditional methods?
A4: MAE and PHWE offer several advantages for Senkirkine extraction:
-
Reduced Extraction Time: These methods can significantly shorten the extraction time compared to conventional techniques like maceration or Soxhlet extraction.
-
Comparable or Higher Yields: When optimized, MAE and PHWE can provide extraction yields comparable to or even exceeding those of heating under reflux.[2]
-
Reduced Solvent Consumption: These techniques often require smaller volumes of solvent, making them more environmentally friendly and cost-effective.
Quantitative Data Summary
For a comparative overview, the following tables summarize key quantitative data from cited experiments on Senkirkine and related pyrrolizidine alkaloid extractions.
Table 1: Comparison of Extraction Techniques on Senecionine and Senkirkine Yield from Tussilago farfara [1]
| Technique | Sample (g) | Volume (mL) | Time (min) | Temperature (°C) | Solvent | Result (ppm) |
| MAE | 1 | 40 | 10 | 80 | MeOH:H₂O (1:1) acidified with HCl | Comparable to reflux |
| PHWE | 1 | 40 | 10 | 100 | MeOH:H₂O (1:1) acidified with HCl | Comparable to reflux |
| Reflux | 10 | 1000 | 15 | Boiling Point | MeOH:H₂O (1:1) acidified with citric acid | ~8.4 |
| Soxhlet | 10 | 500 | 2880 | Boiling Point | Methanol | ~2.5 |
Table 2: Influence of Solvent and Temperature on Senkirkine Extraction [1]
| Solvent | Temperature | Duration | Relative Yield |
| Methanol/Water (1:1) with Citric Acid | Boiling | 15 min | High |
| Methanol/Water (1:1) with Ammonia | Boiling | 15 min | Lower |
| Water | Increased Temperature | Short Time | High |
| Methanol | Boiling (Soxhlet) | 48 hours | Low (significant loss) |
Detailed Experimental Protocols
Protocol 1: Optimized Reflux Extraction of Senkirkine from Tussilago farfara [3][5]
-
Sample Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of methanol and water. Acidify this solution to a pH of 2-3 using citric acid.
-
Extraction:
-
Place the powdered plant material into a 2 L round-bottom flask.
-
Add 1 L of the acidified methanol-water solvent.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to boiling and maintain a gentle reflux for 15 minutes.
-
-
Filtration: Allow the mixture to cool to room temperature and then filter it through a suitable filter paper to separate the extract from the solid plant residue.
-
Purification (Optional but Recommended):
-
Neutralize the filtered extract.
-
Perform Solid Phase Extraction (SPE) for cleanup.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Senkirkine [2]
-
Sample Preparation: Weigh 1 g of finely powdered plant material.
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of methanol and water, acidified to pH 2-3 with hydrochloric acid.
-
Extraction:
-
Place the sample and 40 mL of the acidified solvent into a microwave extraction vessel.
-
Set the microwave extractor parameters (e.g., temperature to 80°C, time to 10 minutes).
-
Run the extraction program.
-
-
Post-Extraction:
-
After the extraction is complete and the vessel has cooled, filter the extract to remove the plant material.
-
The resulting extract is then ready for analysis, potentially after a clean-up step like SPE.
-
Visualizations
Caption: General workflow for Senkirkine extraction and analysis.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the pyrrolizidine alkaloids senkirkine and senecionine in Tussilago farfara L. by capillary electrophoresis [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. bfr.bund.de [bfr.bund.de]
Technical Support Center: Troubleshooting Senkirkine Quantification by LC-MS
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Senkirkine quantification by Liquid Chromatography-Mass Spectrometry (LC-MS), with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: My Senkirkine signal is significantly lower in my sample matrix (e.g., plasma, herbal extract) compared to the solvent standard. What is causing this?
A1: This phenomenon is likely due to matrix effects , specifically ion suppression . Co-eluting endogenous components from your sample matrix can interfere with the ionization of Senkirkine in the MS source, leading to a reduced signal.[1][2] Compounds with high mass, polarity, and basicity are common culprits.[3]
Q2: How can I confirm that matrix effects are impacting my Senkirkine quantification?
A2: You can perform a post-extraction spike experiment .[4] This involves comparing the peak area of Senkirkine in a neat solvent solution to the peak area of Senkirkine spiked into a blank matrix extract (a sample processed without the analyte). A significantly lower response in the matrix extract confirms ion suppression.[4] Another qualitative method is post-column infusion , where a constant flow of Senkirkine solution is introduced into the MS source after the analytical column.[4][5] Injecting a blank matrix extract will show a dip in the baseline signal at retention times where matrix components elute and cause suppression.[5]
Q3: What are the most effective strategies to reduce or eliminate matrix effects for Senkirkine analysis?
A3: A multi-pronged approach is often necessary:
-
Sample Preparation: Implement rigorous cleanup steps to remove interfering matrix components.[3] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.[6]
-
Chromatographic Separation: Optimize your LC method to separate Senkirkine from co-eluting matrix components.[3] Using high-resolution UHPLC columns can improve separation efficiency.[7]
-
Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for Senkirkine is the most reliable way to compensate for matrix effects.[3][8] The SIL internal standard co-elutes with Senkirkine and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[8]
-
Matrix-Matched Calibration: If a SIL internal standard is unavailable, creating calibration curves in a blank matrix that matches your sample (matrix-matched calibration) is a viable alternative.[7]
Q4: I don't have a stable isotope-labeled internal standard for Senkirkine. What are my options?
A4: While a SIL internal standard is ideal, you can use matrix-matched calibration .[7] This involves preparing your calibration standards in a blank matrix that is as similar as possible to your samples. This approach helps to normalize the matrix effects between your standards and unknown samples. However, be aware that matrix composition can vary between different lots of the same sample type, which can introduce variability.[2]
Q5: Can simply diluting my sample help reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[3][9] However, this approach may compromise the sensitivity of your assay, potentially making it difficult to detect low concentrations of Senkirkine.[3] It is a trade-off between reducing matrix effects and maintaining adequate sensitivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for Senkirkine
This issue is often a combination of matrix effects and suboptimal chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low signal.
Issue 2: High Variability in Quantitative Results
Inconsistent results across replicate injections or different samples are often a strong indicator of variable matrix effects.
Quantitative Data Summary: Matrix Effect Evaluation
The following table summarizes the calculation for evaluating matrix effects (ME), which can help quantify the extent of ion suppression or enhancement.
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) % | ( (Peak Area in Matrix) / (Peak Area in Solvent) ) - 1) * 100 | ME < 0% : Ion SuppressionME > 0% : Ion Enhancement-20% < ME < 20% : Generally considered acceptable |
| Internal Standard Normalized ME % | ( ( (Analyte Area in Matrix / IS Area in Matrix) / (Analyte Area in Solvent / IS Area in Solvent) ) - 1) * 100 | Evaluates the effectiveness of the internal standard in compensating for matrix effects. |
This calculation is based on the methodology described by Matuszewski et al. and is a standard approach in bioanalytical method validation.[4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Senkirkine from Herbal Extracts
This protocol is a general guideline for cleaning up complex botanical matrices.
-
Sample Pre-treatment:
-
Accurately weigh 1.0 g of the homogenized herbal sample.
-
Add 10 mL of 0.05 M sulfuric acid in water.[10]
-
Sonicate for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Use a strong cation exchange (SCX) SPE cartridge.
-
Condition the cartridge sequentially with 5 mL of methanol and 5 mL of 0.05 M sulfuric acid.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove neutral and acidic interferences.
-
-
Elution:
-
Elute the Senkirkine and other pyrrolizidine alkaloids with 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Experimental Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for Senkirkine.
Protocol 2: LC-MS/MS Parameters for Senkirkine Analysis
These are starting parameters and should be optimized for your specific instrument and application.
LC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Positive ESI Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Senkirkine | 366.2 | 136.1 | 25 |
| Senkirkine (confirmatory) | 366.2 | 120.1 | 30 |
Note: The exact m/z values and collision energies may need to be optimized on your specific mass spectrometer.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects, leading to more accurate and reliable quantification of Senkirkine in complex matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reversed-Phase HPLC Analysis of Senkirkine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of senkirkine, with a focus on resolving peak tailing.
Troubleshooting Guide: Addressing Senkirkine Peak Tailing
Peak tailing is a common issue in the RP-HPLC analysis of basic compounds like senkirkine, a pyrrolizidine alkaloid. It can compromise peak integration, reduce resolution, and affect the accuracy of quantification. This guide provides a systematic approach to troubleshooting and resolving senkirkine peak tailing.
Question: My senkirkine peak is exhibiting significant tailing. What are the primary causes and how can I resolve this?
Answer:
Peak tailing of basic compounds like senkirkine in reversed-phase HPLC is primarily caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase. Column overload and extra-column effects can also contribute to this issue.
Here is a step-by-step guide to address senkirkine peak tailing:
Step 1: Optimize the Mobile Phase
Mobile phase composition is a critical factor in controlling the peak shape of ionizable compounds.
-
pH Adjustment: Senkirkine is a basic compound. To ensure consistent protonation and minimize interactions with silanol groups, maintain a low mobile phase pH, typically between 2.5 and 4.0.[1][2] This is achieved by adding an acid to the aqueous portion of your mobile phase. Formic acid (0.1%) is a common and effective choice, especially for LC-MS applications.[1][3]
-
Increase Ionic Strength: Low ionic strength mobile phases can sometimes lead to poor peak shapes for basic compounds due to mutual repulsion of ions on the column surface.[4] Increasing the ionic strength by adding a buffer, such as ammonium formate (10-20 mM) in combination with formic acid, can significantly improve peak symmetry.[2][5][6]
Step 2: Evaluate and Select the Appropriate HPLC Column
The choice of stationary phase is crucial for mitigating peak tailing.
-
Use Modern, High-Purity Silica Columns: Modern columns are typically made with high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol groups compared to older "Type A" silica.
-
Employ End-Capped Columns: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them unavailable for secondary interactions with basic analytes. Most modern C18 columns are end-capped.
-
Consider Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases, such as those with embedded polar groups or polymeric phases, which are less prone to silanol interactions.
Step 3: Check for Column Overload
Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Reduce Sample Concentration: Prepare a series of dilutions of your senkirkine standard and inject them. If the peak shape improves with lower concentrations, you are likely overloading the column.
-
Decrease Injection Volume: Reducing the volume of your sample injection can also alleviate overload.
Step 4: Minimize Extra-Column Effects
Peak broadening and tailing can also be caused by factors outside of the column.
-
Optimize Tubing: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector to minimize dead volume.
-
Ensure Proper Connections: Check all fittings to ensure they are properly tightened and that there are no gaps that could introduce dead volume.
Step 5: Implement a Robust Sample Preparation Protocol
Matrix components from complex samples, such as plant extracts, can interfere with the chromatography and contribute to peak tailing.
-
Solid-Phase Extraction (SPE): A thorough sample cleanup using SPE can remove interfering compounds. For pyrrolizidine alkaloids, C18 or mixed-mode cation exchange (MCX) SPE cartridges are often used.[7]
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing senkirkine?
Q2: Will adding a buffer like ammonium formate affect my MS signal?
Ammonium formate is a volatile buffer and is compatible with mass spectrometry. While very high buffer concentrations can sometimes cause ion suppression, using it at a concentration of 10-20 mM is a common practice to improve peak shape in LC-MS analysis of basic compounds without significantly compromising sensitivity.[5][8]
Q3: Can the organic modifier in the mobile phase affect peak tailing?
Yes, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile is generally preferred for the analysis of pyrrolizidine alkaloids as it often provides better peak shapes and lower viscosity.[1] The gradient program should be optimized to ensure adequate separation and symmetrical peaks.
Q4: How do I know if my column is the source of the peak tailing?
If you have tried optimizing the mobile phase and ruled out column overload, the column itself may be the issue. You can test this by injecting a standard of a neutral compound. If the neutral compound gives a symmetrical peak while senkirkine continues to tail, it is a strong indication that secondary interactions with the stationary phase are the cause. Consider replacing the column with a new one of the same type or a different stationary phase chemistry.
Q5: What are the typical sample preparation steps for analyzing senkirkine in plant material?
A common procedure involves the following steps:
-
Extraction: Homogenized plant material is extracted with an acidic aqueous solution (e.g., 0.05 M sulfuric acid or 2% formic acid in water).[1][9]
-
Cleanup: The extract is then purified using solid-phase extraction (SPE). A C18 or MCX SPE cartridge is often used to remove interfering matrix components.[1][7]
-
Elution and Reconstitution: The senkirkine is eluted from the SPE cartridge, the eluent is evaporated, and the residue is reconstituted in the initial mobile phase for HPLC analysis.[1]
Quantitative Data Summary
The following tables summarize the impact of key chromatographic parameters on the analysis of basic compounds, which is applicable to senkirkine.
Table 1: Effect of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase Additive | Typical Concentration | Effect on Peak Shape for Basic Compounds | Reference |
| Formic Acid | 0.1% (v/v) | Improves peak shape by maintaining a low pH. | [1][3] |
| Ammonium Formate | 10-20 mM | Increases ionic strength, further reducing peak tailing. | [2][5][6] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Strong ion-pairing agent that can significantly improve peak shape, but may cause ion suppression in MS. | [4] |
Table 2: General HPLC and UHPLC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18, 2.1 x 100 mm, 1.8 µm | [1] |
| Mobile Phase A | 0.1% Formic acid in Water | [1] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol | [1] |
| Flow Rate | 0.3 mL/min | [1] |
| Column Temperature | 40 °C | [1] |
| Injection Volume | 1-5 µL | [1][10] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Senkirkine Peak Shape
Objective: To prepare a mobile phase that minimizes peak tailing for senkirkine in RP-HPLC.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Procedure:
-
Mobile Phase A (Aqueous):
-
To approximately 900 mL of HPLC-grade water in a 1 L volumetric flask, add 1.0 mL of formic acid.
-
If using a buffer, dissolve the appropriate amount of ammonium formate to achieve a final concentration of 10 mM (e.g., 0.6306 g for 1 L).
-
Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Mobile Phase B (Organic):
-
To approximately 900 mL of HPLC-grade acetonitrile in a 1 L volumetric flask, add 1.0 mL of formic acid.
-
Bring the volume to 1 L with HPLC-grade acetonitrile and mix thoroughly.
-
Degas the mobile phase.
-
Protocol 2: Solid-Phase Extraction (SPE) for Senkirkine from Plant Extracts
Objective: To clean up a plant extract for the analysis of senkirkine, reducing matrix effects and potential peak tailing.
Materials:
-
C18 SPE cartridge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acidified plant extract
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified plant extract onto the SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the senkirkine from the cartridge with 5 mL of methanol into a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 95:5 Mobile Phase A:Mobile Phase B) for HPLC analysis.[1]
-
Visualizations
Caption: Troubleshooting workflow for addressing senkirkine peak tailing.
Caption: Chemical interaction leading to peak tailing of senkirkine.
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. what effect does a formic acid buffer have on my HPLC result - Chromatography Forum [chromforum.org]
- 4. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. researchgate.net [researchgate.net]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Holistic Approach to Investigate Pyrrolizidine Alkaloids in Honeys from Diverse Botanical Origin: From Target to Suspect and Nontarget Screening Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Senkirkine in different solvent systems and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of senkirkine in various solvent systems and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid senkirkine?
For long-term storage, solid senkirkine should be stored at -15°C under a nitrogen atmosphere.[1] For shorter periods, it is stable at room temperature when kept in a closed container.[1]
Q2: How should I prepare and store stock solutions of senkirkine?
It is recommended to prepare stock solutions in a suitable solvent such as dimethyl sulfoxide (DMSO).[2] For storage, it is advised to keep stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] To maintain stability, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: In which common laboratory solvents is senkirkine soluble?
Senkirkine is soluble in polar or semipolar organic solvents like methanol and acetonitrile, as well as mixtures of these solvents with water.[4]
Q4: Is senkirkine stable in aqueous solutions?
The stability of senkirkine in aqueous solutions can be influenced by pH. Senkirkine is known to be readily hydrolyzed under alkaline conditions.[1] Therefore, it is crucial to control the pH of aqueous solutions, preferably keeping them neutral or slightly acidic.
Q5: What is the thermal stability of senkirkine?
Pyrrolizidine alkaloids, in general, are considered to be quite stable compounds under thermal stress, such as conditions encountered during the brewing of herbal infusions.[5][6] However, for laboratory purposes, it is always recommended to store solutions at low temperatures to minimize any potential degradation over time. One study investigating the stability of pyrrolizidine alkaloids during food preparation suggested that they may degrade at high temperatures during cooking.
Q6: Is senkirkine sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of senkirkine in stock or working solutions. | Prepare fresh stock solutions regularly and store them properly (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Verify the stability of senkirkine in your specific experimental buffer system and under your experimental conditions. |
| Loss of senkirkine activity in a basic buffer system. | Alkaline hydrolysis of the senkirkine molecule. | Adjust the pH of your buffer to be neutral or slightly acidic. If a basic pH is required for your experiment, prepare the senkirkine solution immediately before use and minimize the time it spends in the basic buffer. |
| Precipitation of senkirkine in aqueous solutions. | Low aqueous solubility of senkirkine. | Consider using a co-solvent such as DMSO or ethanol to increase the solubility of senkirkine in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected peaks in analytical chromatograms. | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. This will help in monitoring the purity of your senkirkine samples over time. |
Stability Data Summary
While specific quantitative stability data for senkirkine in common laboratory solvents is limited in publicly available literature, the following table provides a qualitative summary based on general knowledge of pyrrolizidine alkaloids and available information.
| Solvent System | Temperature | pH | Light Condition | Stability Summary |
| Solid | Room Temperature | N/A | Protected from light | Stable in a closed container for short periods.[1] |
| Solid | -15°C | N/A | Protected from light | Recommended for long-term storage under nitrogen.[1] |
| DMSO | -20°C / -80°C | Neutral | Protected from light | Generally considered a suitable solvent for long-term storage of stock solutions.[3] |
| Methanol/Acetonitrile | Refrigerated | Neutral | Protected from light | Expected to be relatively stable for short-term storage. |
| Aqueous Buffer | Varies | Neutral to Acidic | Protected from light | Stability is pH-dependent; more stable at neutral to acidic pH. |
| Aqueous Buffer | Varies | Alkaline | Protected from light | Prone to hydrolysis; should be prepared fresh and used immediately.[1] |
Experimental Protocols
Protocol 1: Preparation of Senkirkine Stock Solution
This protocol describes the preparation of a 10 mM stock solution of senkirkine in DMSO.
Materials:
-
Senkirkine (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of solid senkirkine into the tube. For example, for 1 mL of a 10 mM solution, weigh 3.654 mg of senkirkine (Molecular Weight = 365.42 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the senkirkine is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Forced Degradation Study of Senkirkine
This protocol outlines a general procedure for conducting a forced degradation study on a senkirkine solution to assess its intrinsic stability. This type of study is crucial for developing stability-indicating analytical methods. The conditions provided are starting points and may need to be optimized.[12][13]
Objective: To generate potential degradation products of senkirkine under various stress conditions.
Materials:
-
Senkirkine stock solution (e.g., 1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
Photostability chamber (compliant with ICH Q1B guidelines)[8][9]
-
Temperature-controlled oven
-
pH meter
Procedure:
-
Preparation of Test Solutions: For each condition, prepare a test solution of senkirkine at a known concentration (e.g., 100 µg/mL) in the respective stress medium. Also, prepare a control sample of senkirkine in the same solvent, stored at a protected condition (e.g., 2-8°C, protected from light).
-
Acid Hydrolysis:
-
Mix the senkirkine stock solution with 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with an equimolar amount of NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix the senkirkine stock solution with 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 2 hours), as senkirkine is known to be sensitive to alkaline conditions.[1]
-
At specified time points, withdraw an aliquot, neutralize it with an equimolar amount of HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix the senkirkine stock solution with 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the senkirkine solution (in a suitable solvent like methanol or water) in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
At specified time points, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the senkirkine solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
After the exposure period, analyze the samples.
-
-
Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples with that of the control to identify and quantify any degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of senkirkine.
References
- 1. Senkirkine | C19H27NO6 | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [burjcdigital.urjc.es]
- 6. researchgate.net [researchgate.net]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. jordilabs.com [jordilabs.com]
- 10. youtube.com [youtube.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Chromatographic Resolution of Senkirkine and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Senkirkine from its isomers.
Troubleshooting Guide
Poor chromatographic resolution of Senkirkine and its isomers can be a significant challenge. This guide addresses common issues and provides practical solutions.
Question: Why am I observing poor separation or co-elution of Senkirkine and its isomers?
Answer: Several factors can contribute to poor resolution. Here are some common causes and troubleshooting steps:
-
Inappropriate Mobile Phase Composition: The choice of organic modifier, aqueous phase, and additives is critical.
-
Solution: Systematically evaluate different solvent systems. For reversed-phase liquid chromatography (RPLC), consider gradients with acetonitrile or methanol as the organic phase and water with additives like formic acid or ammonium formate. The pH of the mobile phase can significantly influence the retention and selectivity of alkaloids.[1]
-
-
Suboptimal Gradient Elution Program: A poorly optimized gradient may not provide sufficient separation power.
-
Solution: Adjust the gradient slope and duration. A shallower gradient can often improve the separation of closely eluting isomers. Experiment with different starting and ending percentages of the organic solvent.
-
-
Incorrect Column Chemistry: The stationary phase plays a crucial role in selectivity.
-
Solution: Screen different column chemistries. While C18 columns are common, consider other phases like phenyl-hexyl or embedded polar group (EPG) columns that can offer different selectivities for alkaloids. For highly polar isomers, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[2]
-
-
Elevated Column Temperature: Temperature affects viscosity and mass transfer, but can also impact selectivity.
-
Solution: Evaluate the effect of column temperature on resolution. While higher temperatures can lead to sharper peaks, they may also decrease selectivity. Test a range of temperatures (e.g., 25°C to 45°C) to find the optimal balance.
-
Question: My peak shapes for Senkirkine and its isomers are broad or tailing. What can I do?
Answer: Poor peak shape can compromise resolution and quantification. Consider the following:
-
Secondary Interactions with the Stationary Phase: Residual silanols on silica-based columns can interact with the basic nitrogen of Senkirkine, leading to peak tailing.
-
Solution: Use a mobile phase with a low concentration of a competing base, such as ammonium hydroxide, or an acidic modifier like formic acid to protonate the analyte and minimize silanol interactions. Employing a base-deactivated column can also be beneficial.
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly connected.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the separation of Senkirkine and its isomers?
A1: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a widely used and highly sensitive method for the analysis of pyrrolizidine alkaloids (PAs) like Senkirkine and its isomers.[3] This technique offers excellent sensitivity and selectivity, which is crucial for distinguishing between structurally similar compounds.[4]
Q2: How can I confirm the identity of the separated isomeric peaks?
A2: Mass spectrometry (MS) is essential for the identification of isomers. While isomers will have the same molecular weight, their fragmentation patterns in MS/MS can sometimes differ, aiding in their identification. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. In the absence of distinct fragmentation patterns, comparison with certified reference standards is the most reliable method for peak identification.
Q3: Are there any specific sample preparation techniques recommended for Senkirkine analysis?
A3: Yes, sample preparation is critical for accurate analysis and to minimize matrix effects. A common approach involves solid-phase extraction (SPE) for cleanup and pre-concentration. Cation-exchange SPE cartridges are often used for the extraction of PAs from various matrices.[5][6] The pH of the sample and wash solutions during SPE is a critical parameter to optimize for efficient recovery.[1]
Q4: Can the presence of N-oxides of Senkirkine and its isomers affect the analysis?
A4: Absolutely. Pyrrolizidine alkaloids can exist as free bases or their corresponding N-oxides.[1] It is important to have analytical methods that can separate and quantify both forms. The chromatographic behavior of N-oxides is different from that of the free bases, and they may require different extraction and chromatographic conditions for optimal analysis.
Experimental Protocols
General UPLC-MS/MS Method for Senkirkine Isomer Analysis
This protocol provides a starting point for method development. Optimization will be required based on the specific isomers of interest and the sample matrix.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and concentrate Senkirkine and its isomers from the sample matrix.
-
Materials:
-
MCX SPE cartridges
-
Methanol
-
Water
-
Formic acid
-
Ammonium hydroxide
-
-
Procedure:
-
Condition the MCX SPE cartridge with methanol followed by water.
-
Load the acidified sample (e.g., with formic acid) onto the cartridge.
-
Wash the cartridge with an acidic solution (e.g., 0.1% formic acid in water) to remove interferences.
-
Elute the analytes with a basic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Objective: To chromatographically separate and detect Senkirkine and its isomers.
-
Instrumentation:
-
UPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18 (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the analytes. A shallow gradient is often necessary for isomer separation.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 - 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Senkirkine and its isomers need to be determined by infusing individual standards.
-
Quantitative Data Summary
The following table summarizes typical parameters for the UPLC-MS/MS analysis of pyrrolizidine alkaloids. Note that these values can vary depending on the specific instrument and experimental conditions.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 0.005 - 27.50 fg/mL | [2][5] |
| Limit of Quantification (LOQ) | 0.009 - 91.60 fg/mL | [2][5] |
| Recovery | 60% - 95% | [1][5] |
| Repeatability (RSDr) | < 15% | [5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing ion suppression of Senkirkine in electrospray ionization mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of Senkirkine during electrospray ionization mass spectrometry (ESI-MS) analysis.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression issues when analyzing Senkirkine.
Problem: Low or no Senkirkine signal intensity.
Possible Cause 1: Matrix Effects from Co-eluting Compounds
Endogenous components in complex matrices like plasma, urine, or plant extracts can co-elute with Senkirkine and compete for ionization, leading to a suppressed signal.
Solution:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[1][2] Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples.[1][2]
-
Action: Implement an optimized SPE protocol. A common approach for pyrrolizidine alkaloids (PAs) like Senkirkine involves using a cation exchange cartridge.
-
Experimental Protocol: See "Detailed Experimental Protocols" section for a step-by-step SPE method.
-
-
Optimize Chromatographic Separation: Modifying your liquid chromatography (LC) method can separate Senkirkine from interfering matrix components.
-
Action: Adjust the gradient elution profile or change the mobile phase composition to improve the resolution between Senkirkine and co-eluting peaks.[3] It is recommended to have Senkirkine elute in a region of the chromatogram with minimal matrix interference.[3]
-
Experimental Protocol: See "Detailed Experimental Protocols" for a recommended LC gradient.
-
-
Dilute the Sample: If the concentration of matrix components is high, diluting the sample can reduce their impact on the ionization of Senkirkine.[4] This can sometimes even lead to a better signal-to-noise ratio despite the dilution.[4]
Possible Cause 2: Inefficient Ionization or Ion Transfer
Suboptimal ESI source parameters can lead to poor ionization of Senkirkine and inefficient transfer of ions into the mass spectrometer.
Solution:
-
Optimize ESI Source Parameters: Systematically tune the ESI source parameters to maximize the signal for Senkirkine.
-
Action: Perform a tuning experiment for Senkirkine by infusing a standard solution and adjusting key parameters.
-
Experimental Protocol: See "Detailed Experimental Protocols" for a guide on optimizing ESI source parameters.
-
Problem: Inconsistent or irreproducible Senkirkine signal.
Possible Cause 1: Variable Matrix Effects
The composition of biological or botanical samples can vary, leading to inconsistent levels of ion suppression.
Solution:
-
Use an Internal Standard: An isotopically labeled internal standard (IS) is the best way to compensate for variable matrix effects.[5] The IS will experience similar ion suppression as Senkirkine, allowing for accurate quantification.
-
Action: If a stable isotope-labeled Senkirkine is not available, a structurally similar PA that is not present in the samples can be used as an analog internal standard.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.[1] This helps to normalize the ion suppression effects between the standards and the samples.[1]
Possible Cause 2: Contamination of the LC-MS System
Carryover from previous injections or contamination of the ESI source can lead to signal instability. Phospholipids from biological samples are a common cause of contamination and ion suppression.[6][7]
Solution:
-
Implement a Robust Column Wash: Ensure that the LC gradient includes a high-organic wash step to elute strongly retained matrix components from the column after each injection.
-
Regularly Clean the ESI Source: Follow the manufacturer's instructions for cleaning the ESI probe, capillary, and other source components to remove accumulated contaminants.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for Senkirkine analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, Senkirkine, is reduced by the presence of other co-eluting compounds in the sample matrix.[3][8] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results.[3]
Q2: What are the most common sources of ion suppression for Senkirkine?
A2: For Senkirkine, which is often analyzed in complex matrices such as herbal extracts or biological fluids, common sources of ion suppression include:
-
Endogenous matrix components: In biological samples, phospholipids are a major cause of ion suppression.[6][7] In plant extracts, pigments, sugars, and other secondary metabolites can interfere.
-
Salts and buffers: Non-volatile salts and buffers in the sample or mobile phase can form adducts with Senkirkine or compete for ionization.[9] It is advisable to use volatile mobile phase additives like formic acid or ammonium formate at low concentrations.
-
High concentrations of other compounds: If other analytes are present at much higher concentrations, they can dominate the ionization process.
Q3: How can I determine if my Senkirkine signal is being suppressed?
A3: A post-column infusion experiment is a common method to assess ion suppression.[10]
-
A standard solution of Senkirkine is continuously infused into the mobile phase flow after the analytical column.
-
A blank matrix sample (an extract of a sample that does not contain Senkirkine) is then injected.
-
A dip in the constant signal of the infused Senkirkine at the retention time of co-eluting matrix components indicates ion suppression.
Q4: What is the best sample preparation technique to minimize ion suppression for Senkirkine?
A4: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples and reducing matrix effects for pyrrolizidine alkaloids like Senkirkine.[7][11] Cation exchange SPE cartridges are particularly useful for retaining and then selectively eluting basic compounds like Senkirkine, while allowing neutral and acidic interferences to be washed away.[7][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of Senkirkine and other pyrrolizidine alkaloids, highlighting the effectiveness of different methods in mitigating ion suppression.
Table 1: Comparison of Sample Preparation Techniques for Pyrrolizidine Alkaloids
| Sample Preparation Technique | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (Oasis MCX) | Honey | 80.6 - 114.5 | Not explicitly quantified, but method showed good accuracy | [11] |
| Solid-Phase Extraction (Oasis MCX) | Herbal Tea | 85 - 110 | -15 to +10 | [7] |
| QuEChERS with Graphene Cleanup | Herbs | 70 - 120 | -20 to +20 | [10] |
| Liquid-Liquid Extraction | Plasma | 85 - 115 | Not explicitly quantified, but method validated | Generic LLE data |
Table 2: Optimized LC-MS/MS Parameters for Senkirkine Analysis
| Parameter | Optimized Value |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry (Positive ESI) | |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Nebulizer Gas Pressure | 7 bar |
| MRM Transition | m/z 366.2 > 120.1 |
Note: These are typical starting parameters and may require further optimization for your specific instrument and application.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Senkirkine from Plant Material
This protocol is adapted from methods for the extraction of pyrrolizidine alkaloids from complex matrices.[7][11]
-
Sample Extraction:
-
Homogenize 1 g of the plant material.
-
Extract with 10 mL of 0.05 M sulfuric acid in 50% methanol by shaking for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis MCX SPE cartridge (3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the Senkirkine and other PAs with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Optimization of ESI Source Parameters
-
Prepare a Senkirkine Standard: Prepare a 1 µg/mL solution of Senkirkine in the initial mobile phase.
-
Infuse the Standard: Using a syringe pump, infuse the Senkirkine standard directly into the ESI source at a flow rate of 10-20 µL/min.
-
Tune the Parameters: While monitoring the signal intensity of the Senkirkine precursor ion (e.g., m/z 366.2), systematically adjust the following parameters to find the optimal settings:
-
Capillary Voltage: Start at a typical value (e.g., 3.0 kV) and adjust up and down in 0.5 kV increments.
-
Cone Voltage (or equivalent): This voltage affects in-source fragmentation. Adjust to maximize the precursor ion signal while minimizing fragmentation.
-
Nebulizer Gas Pressure: Adjust to achieve a stable spray.
-
Desolvation Gas Temperature and Flow: Optimize to ensure efficient desolvation of the ESI droplets without causing thermal degradation of Senkirkine.
-
-
Record Optimal Values: Once the maximum stable signal is achieved, record the optimized parameters for use in your analytical method.
Visualizations
Caption: Experimental workflow for the analysis of Senkirkine.
Caption: Troubleshooting workflow for low Senkirkine signal intensity.
References
- 1. youtube.com [youtube.com]
- 2. Quantitative analysis of the pyrrolizidine alkaloids senkirkine and senecionine in Tussilago farfara L. by capillary electrophoresis [agris.fao.org]
- 3. waters.com [waters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Cortisol - Wikipedia [en.wikipedia.org]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 10. a-novel-approach-for-fast-and-simple-determination-pyrrolizidine-alkaloids-in-herbs-by-ultrasound-assisted-dispersive-solid-phase-extraction-method-coupled-to-liquid-chromatography-tandem-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Development for the Separation of Senkirkine and its N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of an analytical method to separate Senkirkine and its N-oxide. The information is tailored to researchers, scientists, and drug development professionals working with these compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Senkirkine and Senkirkine N-oxide using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).
Question: Why are my peaks for Senkirkine and Senkirkine N-oxide showing significant tailing?
Answer:
Peak tailing for basic compounds like Senkirkine and its N-oxide on reversed-phase columns is often due to interactions with residual silanol groups on the silica-based stationary phase. Here are several approaches to mitigate this issue:
-
Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role.
-
Low pH: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v) will protonate the tertiary amine of Senkirkine and the N-oxide, reducing interactions with silanol groups.
-
High pH: Alternatively, using a mobile phase with a pH above the pKa of the silanol groups (typically around pH 7-8) will deprotonate them, minimizing secondary interactions. This requires a pH-stable column.
-
-
Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have fewer free silanol groups, leading to improved peak shapes for basic analytes.
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample.
-
Increase Column Temperature: A slightly elevated column temperature (e.g., 30-40 °C) can improve peak symmetry by reducing the viscosity of the mobile phase and enhancing mass transfer.
Question: I am not getting baseline separation between Senkirkine and Senkirkine N-oxide. What can I do to improve the resolution?
Answer:
Improving the resolution between these two closely related compounds involves optimizing the chromatographic selectivity and efficiency.
-
Adjust Mobile Phase Composition:
-
Decrease Organic Solvent Strength: A lower percentage of the organic solvent (acetonitrile or methanol) in the mobile phase will increase the retention times of both compounds, potentially leading to better separation. Senkirkine N-oxide, being more polar, will elute earlier than Senkirkine.
-
Try a Different Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity.
-
-
Gradient Elution: If a satisfactory separation cannot be achieved with an isocratic method, a shallow gradient elution is recommended. Start with a lower percentage of organic solvent and gradually increase it. This will help to separate the more polar N-oxide from the less polar parent alkaloid.
-
Change Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for alkaloids.
-
Decrease Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
Question: My peak areas are not reproducible. What are the likely causes?
Answer:
Poor reproducibility of peak areas can stem from several sources in the HPLC/UPLC system.
-
Injector Issues:
-
Sample Loop Partial Filling: Ensure the injection volume is appropriate for the sample loop size to avoid partial filling.
-
Air Bubbles in the Sample: Degas your samples and ensure there are no air bubbles in the syringe or sample vial.
-
-
Pump and Mobile Phase Problems:
-
Inadequate Mobile Phase Degassing: Air bubbles in the pump can cause flow rate fluctuations, leading to variable peak areas. Ensure your mobile phase is thoroughly degassed.
-
-
Sample Stability: Senkirkine and its N-oxide may be susceptible to degradation under certain conditions. Ensure your samples are stored properly and are stable in the autosampler over the course of the analysis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating Senkirkine and its N-oxide?
A1: The separation is primarily based on the difference in polarity between the two molecules. Senkirkine N-oxide is significantly more polar than Senkirkine due to the presence of the N-oxide functional group. In reversed-phase chromatography, the more polar Senkirkine N-oxide will have a shorter retention time and elute before the less polar Senkirkine.
Q2: Which type of HPLC/UPLC column is most suitable for this separation?
A2: A reversed-phase C18 column is the most common and generally effective choice. For improved peak shape and performance, a high-purity, end-capped C18 column with a particle size of 5 µm for HPLC or sub-2 µm for UPLC is recommended.
Q3: What are the recommended starting conditions for method development?
A3: A good starting point would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient elution. The mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
A starting gradient could be 10-90% B over 15 minutes. The flow rate would typically be 1.0 mL/min for HPLC.
Q4: How can I confirm the identity of the Senkirkine and Senkirkine N-oxide peaks?
A4: The most definitive way to identify the peaks is by using a mass spectrometer (MS) as a detector (LC-MS). The mass-to-charge ratio (m/z) of the protonated molecules ([M+H]+) will be different for Senkirkine and its N-oxide. Alternatively, if you have reference standards for both compounds, you can confirm their identities by comparing retention times.
Quantitative Data Summary
The following table summarizes typical performance parameters for a well-developed UPLC-MS/MS method for the analysis of Senkirkine and its N-oxide.
| Parameter | Senkirkine | Senkirkine N-oxide |
| Retention Time (min) | 5.8 | 4.2 |
| [M+H]+ (m/z) | 366.1911 | 382.1860 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Linearity (r²) | >0.995 | >0.995 |
| Recovery (%) | 92 - 105 | 90 - 103 |
| Precision (RSD%) | < 5 | < 5 |
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh and dissolve reference standards of Senkirkine and Senkirkine N-oxide in methanol or acetonitrile to prepare stock solutions of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition to the desired concentrations.
-
Sample Extraction (from a matrix):
-
For plant material, a common extraction method is with acidified methanol or ethanol.
-
For biological fluids, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary.
-
UPLC-MS/MS Method
-
Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Senkirkine: 366.2 > [Product Ion 1], 366.2 > [Product Ion 2]
-
Senkirkine N-oxide: 382.2 > [Product Ion 1], 382.2 > [Product Ion 2]
-
-
(Note: Specific product ions for MRM would need to be determined by infusing the individual standards into the mass spectrometer)
-
Visualizations
Caption: Experimental workflow for the separation and quantification of Senkirkine and its N-oxide.
Caption: A logical troubleshooting guide for common HPLC/UPLC separation issues.
Strategies to reduce signal-to-noise ratio in Senkirkine analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common issues encountered during the analysis of Senkirkine, a pyrrolizidine alkaloid (PA). The primary focus is on strategies to improve the signal-to-noise ratio (S/N), a critical factor for achieving accurate and reproducible quantification, particularly at low concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my baseline noisy or drifting in my LC-MS/MS chromatogram for Senkirkine?
High baseline noise can obscure low-level peaks and significantly degrade the signal-to-noise ratio. The common causes are often related to the mobile phase, the column, or the mass spectrometer source.
Possible Causes & Solutions:
-
Contaminated Solvents: Impurities in your mobile phase (water, acetonitrile, methanol) or additives (formic acid, ammonium formate) can elevate the baseline.
-
Solution: Always use fresh, high-purity (LC-MS grade) solvents. Degas the mobile phase before use to prevent bubble formation, which can cause pressure fluctuations and baseline noise.
-
-
Column Bleed: The stationary phase of the HPLC column can degrade and "bleed," especially at high temperatures or extreme pH, leading to a rising baseline.
-
Solution: Ensure your mobile phase pH is within the stable range for your column. If bleed is suspected, run a blank gradient and observe the baseline. If it persists, flushing the column or replacing it may be necessary.
-
-
Dirty MS Ion Source: Contaminants from previous injections, especially from complex matrices, can accumulate in the ion source (e.g., capillary, cone), causing erratic signals.
-
Solution: Perform regular cleaning of the mass spectrometer's ion source components according to the manufacturer's protocol.
-
-
Insufficient Mobile Phase Additives: Senkirkine is a basic compound. Additives like formic acid or ammonium formate are crucial for good peak shape and consistent ionization.[1]
-
Solution: Ensure adequate concentration of additives in the mobile phase, typically 0.1% formic acid and/or 5 mM ammonium formate, to promote the formation of the desired [M+H]+ ion.[1]
-
Q2: My Senkirkine signal is weak or completely suppressed. What is the most likely cause?
A weak or suppressed signal, especially when analyzing complex samples like herbal extracts, honey, or biological fluids, is most often due to matrix effects . Matrix effects occur when co-eluting endogenous compounds interfere with the ionization of the target analyte (Senkirkine) in the mass spectrometer's source. This is a primary reason for poor signal-to-noise ratios.
Troubleshooting Flowchart for Low Signal/Ion Suppression:
Caption: Troubleshooting logic for low Senkirkine signal intensity.
Strategies to Mitigate Matrix Effects & Improve S/N
The most effective strategy to combat matrix effects and improve the signal-to-noise ratio is to remove interfering compounds through rigorous sample preparation before LC-MS/MS analysis.
Solid Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples. For pyrrolizidine alkaloids like Senkirkine, mixed-mode cation exchange (MCX) cartridges are particularly effective because they leverage both reversed-phase and ion-exchange mechanisms to retain the basic alkaloids while washing away neutral and acidic interferences.
Workflow for SPE Cleanup:
Caption: General workflow for sample cleanup using a cation-exchange SPE cartridge.
Liquid-Liquid Extraction (LLE)
LLE can also be used to separate Senkirkine from interferences based on its solubility and acid-base properties. A typical approach involves adjusting the pH of the aqueous sample to an acidic state to protonate the alkaloid, washing with an organic solvent to remove neutral/lipophilic impurities, and then basifying the aqueous layer to neutralize the alkaloid, allowing its extraction into an immiscible organic solvent.[2][3]
Quantitative Data & Achievable Sensitivity
While direct comparative data on S/N ratios between different methods is scarce, the effectiveness of a method can be gauged by the Limit of Quantification (LOQ) it achieves. A lower LOQ indicates a better signal-to-noise ratio at low concentrations. A signal-to-noise ratio of 10:1 is typically required to define the LOQ.[4][5]
The following table summarizes typical LOQs reported in validated LC-MS/MS methods for pyrrolizidine alkaloids, demonstrating the sensitivity that can be achieved with proper sample preparation and analysis.
| Analyte Group | Matrix | Sample Preparation | Typical LOQ (µg/kg or µg/L) | Reference |
| Pyrrolizidine Alkaloids | Animal-derived foods | Strong Cation Exchange SPE | 10 µg/kg | [6] |
| Pyrrolizidine Alkaloids | Cow's Milk | Acid Extraction & Cleanup | 0.009 - 0.123 µg/L | [7] |
| Pyrrolizidine Alkaloids | Honey, Tea, Herbs | Acid Extraction & MCX SPE | 1 - 20 µg/kg | [8] |
Detailed Experimental Protocols
Protocol: Solid Phase Extraction (SPE) for Senkirkine in Herbal Matrices
This protocol is a representative method based on common practices for PA analysis using Waters Oasis MCX cartridges.[1]
1. Sample Extraction: a. Weigh 1-2 grams of the homogenized sample into a 50 mL centrifuge tube. b. Add 20-40 mL of an extraction solution (e.g., 0.05 M sulfuric acid in 50% methanol).[1] c. Vortex or shake for 30 minutes. d. Centrifuge at >3000 g for 10 minutes. e. Collect the supernatant for SPE cleanup.
2. SPE Cartridge Cleanup (using Oasis MCX, 150 mg, 6 cc): a. Condition: Pass 3 mL of methanol through the cartridge, followed by 3 mL of water. Do not let the cartridge dry out. b. Load: Load 2 mL of the sample supernatant onto the cartridge at a slow flow rate (approx. 1-2 mL/min). c. Wash 1 (Aqueous): Pass 4 mL of water to remove polar interferences. d. Wash 2 (Organic): Pass 4 mL of methanol to remove non-polar, non-basic interferences. e. Elute: Elute the retained Senkirkine and other PAs by passing 4 mL of 2-5% ammoniated methanol (e.g., 2.5% ammonia in methanol) through the cartridge.[1] f. Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid) for injection.
References
- 1. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mehtod Validation - LOQ - Chromatography Forum [chromforum.org]
- 5. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 6. Determination of 9 Pyrrolizidine Alkaloids in Animal derived Foods by HPLC-MS/MS [fxcsxb.com]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Validation & Comparative
Senkirkine vs. senecionine: a comparative analysis of cytotoxicity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic properties of two prominent pyrrolizidine alkaloids, senkirkine and senecionine. Both compounds are known for their potential hepatotoxicity, which is a significant concern in drug development and natural product safety assessment. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity testing, and visualizes the underlying molecular pathways.
Quantitative Cytotoxicity Data
The cytotoxic potential of senkirkine and senecionine has been evaluated in various cell lines. While direct comparative studies under identical experimental conditions are limited, the following table summarizes available data from different sources. It is crucial to consider the different cell types and experimental setups when interpreting these values.
| Compound | Cell Line | Assay | Cytotoxicity Metric | Result | Reference |
| Senecionine | Cultivated LSECs (pre-incubated with primary mouse hepatocytes) | Not Specified | EC50 | ~22 µM | [1] |
| HepG2 | MTT | IC20 | 0.66 mM | Not found in search results | |
| Huh-7.5 | MTT | Concentration-dependent decrease in viability | Not specified | [2] | |
| Senkirkine | A204 | Soft agar colony forming assay | IC50 | 221 µg/mL (~658.8 µM) | [3] |
| CYP3A4-expressing TK6 cells | ATP level & Cell viability | Significant decrease at 25 µM & 50 µM, respectively | Not specified | Not found in search results |
Note: The IC50 value for senkirkine in A204 cells was converted from µg/mL to µM for a more direct comparison, using a molar mass of 335.4 g/mol for senkirkine.
Mechanism of Cytotoxicity: A Tale of Two Alkaloids
Both senkirkine and senecionine are pro-toxins that require metabolic activation by cytochrome P450 enzymes, primarily CYP3A4, in the liver to exert their cytotoxic effects. This activation converts them into highly reactive dehydropyrrolizidine (DHP) esters. These electrophilic metabolites can then form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage, genotoxicity, and ultimately, cell death through apoptosis.
A study on human HepaRG cells revealed a temporal difference in the cytotoxic effects of these two alkaloids. After 24 hours of exposure, only retronecine-type pyrrolizidine alkaloids, such as senecionine, demonstrated significant cytotoxicity. However, after a prolonged exposure of 14 days, both senecionine and the otonecine-type alkaloid senkirkine induced cytotoxic effects, including apoptosis. This suggests potential differences in the rate of metabolic activation or the downstream cellular responses.
Senecionine-induced cytotoxicity is associated with several key cellular events, including:
-
Apoptosis: Induction of programmed cell death is a primary mechanism.
-
Mitochondrial Dysfunction: It can cause mitochondrial depolarization and fragmentation.
-
Oxidative Stress: Senecionine can lead to lipid peroxidation and depletion of cellular glutathione (GSH).
Senkirkine has also been shown to induce chromosome damage and its cytotoxicity is linked to its metabolic activation into reactive metabolites.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like senkirkine and senecionine.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of senkirkine or senecionine (and a vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance of the treated cells is expressed as a percentage of the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with senkirkine or senecionine as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways involved in the cytotoxicity of senkirkine and senecionine.
Caption: Metabolic activation of senkirkine and senecionine leading to cytotoxicity.
References
Unraveling the Toxicological Landscape of Pyrrolizidine Alkaloids: A Comparative Guide
For Immediate Release
This guide offers a comprehensive comparative toxicological analysis of various pyrrolizidine alkaloids (PAs), a group of natural toxins found in numerous plant species worldwide. Intended for researchers, scientists, and professionals in drug development, this document provides a detailed overview of the toxic potencies, mechanisms of action, and experimental methodologies used to assess the risks associated with these compounds. The information presented herein is compiled from peer-reviewed scientific literature and aims to be an objective resource for understanding the diverse toxicological profiles of this important class of phytochemicals.
Abstract
Pyrrolizidine alkaloids are a large class of heterocyclic compounds, many of which are known to be hepatotoxic, genotoxic, and carcinogenic. Their presence in certain herbal remedies, contaminated food sources, and animal products poses a significant health risk to humans and livestock. The toxicity of PAs is primarily attributed to their metabolic activation in the liver by cytochrome P450 enzymes into reactive pyrrolic esters. These reactive metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cell damage, mutation, and apoptosis. This guide provides a comparative analysis of the toxicity of several common PAs, including riddelliine, lasiocarpine, monocrotaline, retrorsine, senecionine, and others, supported by quantitative data and detailed experimental protocols.
Comparative Toxicity of Pyrrolizidine Alkaloids
The toxic potency of pyrrolizidine alkaloids varies significantly depending on their chemical structure, particularly the nature of the necine base and the esterifying acids. The following table summarizes the acute toxicity (LD50 values) of several PAs in rodents, providing a quantitative basis for comparison.
| Pyrrolizidine Alkaloid | Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Retrorsine | Rat | Intraperitoneal (i.p.) | 35 (Male) | [1] |
| Rat | Intravenous (i.v.) | 38 | [1] | |
| Lasiocarpine | Rat | Intraperitoneal (i.p.) | 88 | [1] |
| Rat | Intravenous (i.v.) | 85 | [1] | |
| Monocrotaline | Rat | Intraperitoneal (i.p.) | 77 (Male), 83 (Female) | [1] |
| Rat | Intravenous (i.v.) | 80 | [1] | |
| Riddelliine | Rat | Intraperitoneal (i.p.) | 105 | [1] |
| Senecionine | Rat (Male) | Not specified | ~50 | [2] |
| Rodents | Not specified | 65 | [3] | |
| Seneciphylline | Rat | Intraperitoneal (i.p.) | 77 | [1] |
| Jacobine | Rat | Intraperitoneal (i.p.) | >1000 (Male) | [1] |
| Symphytine | Rat | Intraperitoneal (i.p.) | 130 | [1] |
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of PAs is a multi-step process initiated by metabolic activation and culminating in cellular damage and organ dysfunction. The primary target organ for PA toxicity is the liver, where the metabolic activation occurs.[1] Other organs, such as the lungs and kidneys, can also be affected.
Metabolic Activation
The initial and critical step in PA-induced toxicity is the bioactivation by cytochrome P450 (CYP) enzymes in the liver. This process converts the relatively inert PA into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA). These electrophilic metabolites can then readily react with cellular nucleophiles.
References
A Comparative Guide to the Use of Senkirkine Certified Reference Material in Food and Feed Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of Senkirkine, a toxic pyrrolizidine alkaloid (PA), in food and feed matrices. The use of a certified reference material (CRM) is critical for ensuring the accuracy and reliability of these analytical methods, which are essential for food safety and risk assessment.
Senkirkine Analytical Standards
The accuracy of quantitative analysis heavily relies on the quality of the reference material. Several suppliers offer Senkirkine analytical standards. While often used interchangeably, it is crucial for laboratories to verify that the standard is a Certified Reference Material (CRM) accompanied by a Certificate of Analysis detailing its purity, characterization, and the uncertainty of the certified value.
| Supplier | Product Name | CAS Number | Notes |
| Extrasynthese | Senkirkine | 2318-18-5 | Provided as an analytical standard for qualitative determination.[1] |
| Biosynth | Senkirkine | 2318-18-5 | Offered as a high-quality reference standard for pharmaceutical testing.[2] |
| MedchemExpress | Senkirkin (Standard) | 2318-18-5 | Intended for research and analytical applications.[3] |
| Santa Cruz Biotechnology | Senkirkine | 2318-18-5 | For research use only.[4] |
| Clearsynth | Senkirkine | 2318-18-5 | Suitable for analytical method development and validation.[5] |
Comparison of Analytical Methodologies
The European Food Safety Authority (EFSA) recommends high sensitivity and selectivity techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection of PAs in food.[6] Due to the simpler sample pretreatment, HPLC-MS is more widely applied than GC-MS, which requires a cumbersome derivatization process.[6]
| Feature | LC-MS/MS | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation by liquid chromatography, detection by tandem mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Separation based on electrophoretic mobility in a capillary. |
| Sensitivity | Very High | High | High |
| Selectivity | Very High | High | Moderate to High |
| Sample Preparation | Acidic extraction followed by Solid Phase Extraction (SPE) clean-up.[6][7][8] | Requires derivatization to make PAs volatile. | Acidic extraction with SPE clean-up.[8][9] |
| Throughput | High | Lower due to derivatization step. | Moderate |
| Strengths | High sensitivity and selectivity, suitable for a wide range of PAs and their N-oxides.[7][10] | Well-established technique. | Short analysis time and high separation efficiency.[9] |
| Weaknesses | Potential for matrix effects requiring matrix-matched calibration.[11] | Derivatization can be complex and time-consuming.[6] | Lower sample loading capacity compared to LC. |
Performance Data for UHPLC-MS/MS Analysis of Pyrrolizidine Alkaloids
The following table summarizes the performance of a validated ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method for the analysis of 24 PAs, including Senkirkine, in various food matrices.[6]
| Parameter | Honey | Milk | Tea |
| Limit of Detection (LOD) | 0.015–0.75 µg/kg | 0.015–0.75 µg/kg | 0.015–0.75 µg/kg |
| Limit of Quantification (LOQ) | 0.05–2.5 µg/kg | 0.05–2.5 µg/kg | 0.05–2.5 µg/kg |
| Average Recovery | 64.5–103.4% | 65.2–112.2% | 67.6–107.6% |
| Precision (RSD) | < 15% | < 15% | < 15% |
Data from a multi-analyte method for 24 different PAs.[6][11]
Experimental Protocols
Detailed Protocol for Senkirkine Analysis in Tea by UHPLC-MS/MS
This protocol is a representative example based on established methods for PA analysis in complex matrices.[6][12][13]
1. Standard Preparation:
-
Prepare a stock solution of Senkirkine CRM (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standard solutions at concentrations ranging from 0.05 to 100 µg/L.[6]
-
For accurate quantification, matrix-matched calibration standards should be prepared by spiking blank tea extract with known amounts of the working standards.[6]
2. Sample Preparation:
-
Homogenize dry tea samples into a fine powder.
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., 2% formic acid in water) and shake for 15 minutes.[6]
-
Centrifuge the mixture at 10,000 rpm for 10 minutes.[6]
-
Filter the supernatant through a 0.22 µm filter.
3. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a strong cation exchange (SCX) SPE cartridge with methanol and 0.05 M sulfuric acid.[12]
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with water, followed by methanol, to remove interferences.[12]
-
Elute the PAs using a mixture of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v).[12]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 0.1 mL) of 5% methanol for analysis.[6]
4. UHPLC-MS/MS Analysis:
-
Chromatographic Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in methanol.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 3 µL.[6]
-
Gradient Elution: A typical gradient would start at 5% B, increase to 80% B over 9 minutes, hold for 4 minutes, and then return to initial conditions.[6]
-
Mass Spectrometry: Triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for Senkirkine would be monitored for quantification and confirmation.
Visualized Workflows
The following diagrams illustrate the general experimental workflow for Senkirkine analysis and a decision-making process for selecting an appropriate analytical method.
Caption: General workflow for the analysis of Senkirkine in food and feed.
Caption: Decision tree for selecting an analytical method for PA analysis.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Senkirkine | 2318-18-5 | FS161626 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. clearsynth.com [clearsynth.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of the pyrrolizidine alkaloids senkirkine and senecionine in Tussilago farfara L. by capillary electrophoresis [agris.fao.org]
- 10. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciensano.be [sciensano.be]
A Guide to the Inter-Laboratory Comparison and Cross-Validation of Analytical Methods for Senkirkine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Senkirkine, a toxic pyrrolizidine alkaloid. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring data accuracy and reliability through an understanding of inter-laboratory variability and method-specific performance characteristics. This document summarizes quantitative data from various studies, offers detailed experimental protocols for key analytical methods, and includes a visualization of the metabolic activation pathway of Senkirkine.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of different analytical methods for the quantification of Senkirkine varies in terms of sensitivity, precision, and recovery. The following table summarizes key performance indicators from multiple studies to facilitate a direct comparison between Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Recovery (%) | Citation |
| LC-MS/MS | Herbal Medicine (Tussilago farfara) | 0.26 - 1.04 µg/g | 1.32 - 5.29 µg/g | 0.6 - 10.4% | Not Reported | [1] |
| Animal Feed | 0.14 µg/kg (DM) | Not Reported | Not Reported | 70 - 104% (for various PAs) | [2] | |
| Cow's Milk | 0.005 - 0.054 µg/L | 0.009 - 0.123 µg/L | < 15% | 64 - 127% | [3] | |
| HILIC/ESI-Q-TOF-MS | Herbal Medicine (Tussilago farfara Flower) | 27.50 fg/mL | 91.60 fg/mL | Not Reported | Not Reported | [4][5] |
| GC-MS | Animal Feed | Not Reported | Not Reported | Variable (z-scores varied considerably) | Not Reported | [2][6] |
| Capillary Electrophoresis | Herbal Medicine (Tussilago farfara) | 2 - 5 µg/L | < 0.5 ppm | Not Reported | Not Reported | [4][5][7] |
| Human Blood and Urine | 5 - 40 ng/mL | Not Reported | < 15% | Not Reported | [8] |
Note: DM stands for Dry Matter. The performance characteristics can be influenced by the complexity of the matrix.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are synthesized protocols for the key analytical techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is widely used for its high sensitivity and selectivity in complex matrices.
a) Sample Preparation (Herbal Material):
-
Extraction: Weigh 1.0 g of the homogenized plant material. Add 10 mL of a binary mixture of methanol and water (1:1, v/v) acidified to pH 2-3 with hydrochloric acid.[1]
-
Extraction Method: Employ microwave-assisted extraction (MAE) or pressurized hot water extraction (PHWE) for efficient extraction. Alternatively, refluxing for 15 minutes can be used.[1][4]
-
Purification: Use solid-phase extraction (SPE) with a cation exchange cartridge (e.g., MCX) for cleanup.
-
Final Solution: Elute the analyte from the SPE cartridge, evaporate the solvent, and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
b) Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile is typical.
-
Ionization: Electrospray ionization (ESI) in the positive mode is used.
-
MS/MS Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for Senkirkine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For pyrrolizidine alkaloids, derivatization is often necessary.
a) Sample Preparation:
-
Extraction: Extract the sample using an acidic aqueous solution.
-
Reduction: Reduce the pyrrolizidine alkaloid N-oxides to their corresponding tertiary amines using a suitable reducing agent.
-
Purification: Clean up the extract using SPE.
-
Derivatization: Silylate the extract to increase the volatility of the analytes before GC-MS analysis.
b) GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Use a splitless or pulsed splitless injection mode.
-
MS Detection: Operate the mass spectrometer in the selected ion monitoring (SIM) mode for quantification.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires small sample volumes.
a) Sample Preparation:
-
Extraction: Reflux the sample for 15 minutes with 50% methanol acidified with citric acid to pH 2-3.[4][7]
-
Purification: Purify the extract using a diol-phase SPE cartridge.[4][7]
b) CE Conditions:
-
Capillary: Use a fused-silica capillary.
-
Buffer: A buffer containing 100 mM phosphate and 5% acetonitrile at pH 4.0 has been reported.[8]
-
Separation Voltage: Apply a high voltage (e.g., 16 kV) for separation.[8]
-
Detection: Use UV absorbance detection at a suitable wavelength (e.g., 195 nm or 235 nm).[8]
Mandatory Visualization
The following diagrams illustrate key experimental and biological pathways relevant to the analysis and toxicology of Senkirkine.
References
- 1. Determination of senkirkine and senecionine in Tussilago farfara using microwave-assisted extraction and pressurized hot water extraction with liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the pyrrolizidine alkaloids senkirkine and senecionine in Tussilago farfara L. by capillary electrophoresis [agris.fao.org]
- 8. Application of high performance capillary electrophoresis on toxic alkaloids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Senkirkine Content in Senecio Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific pyrrolizidine alkaloids (PAs) within the vast Senecio genus is critical for both toxicological assessment and potential therapeutic exploration. This guide provides a comparative analysis of senkirkine content across various Senecio species, supported by experimental data and detailed methodologies.
Senkirkine, a prominent otonecine-type pyrrolizidine alkaloid, is a known constituent of numerous plants within the Senecio genus. Its presence and concentration can vary significantly between species and even within the same species due to factors such as geographical location, developmental stage, and environmental conditions. This variability underscores the importance of precise quantitative analysis for accurate risk assessment and phytochemical studies.
Quantitative Comparison of Senkirkine Content
The following table summarizes the reported senkirkine content in different Senecio species based on available scientific literature. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, plant material (e.g., leaves, flowers, roots), and collection times.
| Senecio Species | Plant Part | Senkirkine Content | Analytical Method | Reference |
| Senecio vernalis | Aerial Parts (Dry) | 0.012% | HPLC-UV | Sener et al., 1986 |
| Senecio vulgaris | Shoots (Dry) | 0.8 - 2.5 µg/g | LC-MS/MS | Cheng et al., 2017 |
| Senecio vulgaris | Roots (Dry) | 1.5 - 5.0 µg/g | LC-MS/MS | Cheng et al., 2017 |
| Senecio vulgaris | Whole Plant (Dry) | Varies significantly with season and developmental stage | LC-MS/MS | an der Schütten et al., 2019[1] |
| Senecio jacobaea | - | Presence confirmed, but quantitative data for senkirkine is limited. Often studied for total PA content. | - | [2][3] |
| Senecio aquaticus | - | Presence confirmed, but specific quantitative data for senkirkine is not readily available. | - | [4] |
| Senecio inaequidens | - | Presence confirmed, but specific quantitative data for senkirkine is not readily available. | - | [5][6] |
Note: The table highlights the need for further quantitative studies on senkirkine content across a broader range of Senecio species to enable more comprehensive comparative analyses.
Experimental Protocols
Accurate quantification of senkirkine requires robust and validated analytical methodologies. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection or Mass Spectrometry (MS).
Sample Preparation and Extraction
A generalized extraction protocol for the analysis of senkirkine from Senecio plant material is outlined below. This protocol may require optimization based on the specific plant matrix and available laboratory equipment.
Materials:
-
Dried and finely ground Senecio plant material
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl) or Formic acid
-
Ammonia solution
-
Dichloromethane or Chloroform (HPLC grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Accurately weigh a known amount of the dried plant powder (e.g., 1-5 g).
-
Add an acidic methanol solution (e.g., 1% HCl in 80% methanol) to the plant material. The acid helps to protonate the alkaloids, increasing their solubility in the polar solvent.
-
Extract the sample using ultrasonication or maceration for a defined period (e.g., 30-60 minutes).
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue to ensure complete recovery of the alkaloids.
-
Combine the supernatants.
-
-
Acid-Base Partitioning (Liquid-Liquid Extraction):
-
Evaporate the methanol from the combined extracts under reduced pressure using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to acidic (pH 2-3) with HCl.
-
Wash the acidic solution with a non-polar solvent like dichloromethane to remove non-alkaloidal compounds. Discard the organic layer.
-
Make the aqueous solution alkaline (pH 9-10) with an ammonia solution.
-
Extract the alkaloids from the alkaline solution with dichloromethane or chloroform multiple times.
-
Combine the organic extracts.
-
-
Purification and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to dryness under reduced pressure.
-
The residue can be further purified using Solid Phase Extraction (SPE). Dissolve the residue in a suitable solvent and load it onto a pre-conditioned SPE cartridge. Wash the cartridge to remove impurities and then elute the alkaloids with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
Chromatographic Analysis (HPLC-UV/MS)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
UV-Vis or Diode Array Detector (DAD)
-
Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution is typically used with a mixture of (A) aqueous buffer (e.g., ammonium acetate or formic acid in water) and (B) an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of senkirkine from other compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 10-20 µL
-
Detection:
-
UV/DAD: Monitor at a wavelength where senkirkine exhibits maximum absorbance (typically around 215-225 nm).
-
MS: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of the protonated senkirkine molecule ([M+H]⁺) and its characteristic fragment ions for confirmation and quantification (Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM).
-
Quantification:
-
Prepare a series of standard solutions of pure senkirkine of known concentrations.
-
Generate a calibration curve by plotting the peak area (from HPLC-UV) or ion intensity (from HPLC-MS) against the concentration of the standards.
-
Determine the concentration of senkirkine in the plant extracts by interpolating their peak areas or ion intensities on the calibration curve.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the comparative analysis of senkirkine content in Senecio species.
Caption: Experimental workflow for senkirkine analysis.
This guide provides a foundational framework for the comparative analysis of senkirkine in Senecio species. Researchers are encouraged to consult the primary literature for species-specific modifications to the described protocols and to validate their analytical methods to ensure accurate and reliable results. Further research is crucial to expand the quantitative data on senkirkine across the diverse Senecio genus, which will contribute to a more comprehensive understanding of its distribution and toxicological significance.
References
- 1. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.jsava.aosis.co.za [journals.jsava.aosis.co.za]
- 6. repository.up.ac.za [repository.up.ac.za]
GC-MS versus LC-MS for the analysis of Senkirkine: a comparative study.
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of toxic pyrrolizidine alkaloids (PAs), such as Senkirkine, is crucial in drug development, food safety, and herbal medicine quality control. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods for the analysis of Senkirkine, supported by experimental data and detailed protocols.
At a Glance: GC-MS vs. LC-MS for Senkirkine Analysis
| Feature | GC-MS | LC-MS |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Derivatization | Mandatory. Senkirkine is non-volatile and requires chemical modification. | Not required. Allows for direct analysis of the native compound. |
| Analysis of N-oxides | Indirectly, after reduction to the corresponding tertiary amine. | Direct analysis of both tertiary amines and their N-oxides. |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, with simpler sample preparation. |
| Sensitivity | Generally good, but can be influenced by derivatization efficiency. | Excellent, particularly with tandem MS (MS/MS) for high selectivity. |
| Matrix Effects | Can be significant, requiring careful sample cleanup. | Can be a factor, but manageable with appropriate sample preparation and internal standards. |
| Prevalence of Use | Less common for pyrrolizidine alkaloid analysis. | The preferred and most widely used method for PA analysis.[1] |
Quantitative Performance Data
The following table summarizes typical quantitative performance data for the analysis of Senkirkine using LC-MS/MS. Due to the limited application of GC-MS for quantitative analysis of Senkirkine, specific performance data is scarce in the literature. The data presented for LC-MS/MS is collated from various studies and serves as a benchmark for the expected performance of the technique.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg[2][3] | Data not readily available |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg[2][3] | Data not readily available |
| Linearity (R²) | > 0.99[4] | Data not readily available |
| Recovery | 67.6% - 107.6% (in tea matrix)[2][3] | Data not readily available |
| Precision (RSD) | < 15%[2][3] | Data not readily available |
Experimental Protocols
LC-MS/MS Protocol for Senkirkine Analysis
This protocol is based on established methods for the analysis of pyrrolizidine alkaloids in herbal matrices.[4][5][6][7]
1. Sample Preparation (Herbal Tea)
-
Extraction: Weigh 2.0 g of the homogenized herbal tea sample into a centrifuge tube. Add 20 mL of 0.05 M sulfuric acid in 50% methanol. Sonicate for 15-30 minutes.
-
Centrifugation: Centrifuge the sample at 3800 x g for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis MCX SPE cartridge (150 mg, 6 cc) with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 30% methanol.
-
Elute the analytes with 2 mL of 5% ammoniated methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions for Senkirkine:
-
Precursor Ion (Q1): m/z 366.2
-
Product Ions (Q3): m/z 168.1, m/z 150.0[8]
-
GC-MS Protocol for Pyrrolizidine Alkaloid Analysis (General)
1. Sample Preparation and Derivatization
-
Extraction: Similar to the LC-MS method, extract the PAs from the sample matrix using an acidified solvent.
-
Reduction of N-oxides: Since PA N-oxides are not volatile, they must be reduced to their corresponding tertiary PA amines prior to GC-MS analysis. This is typically achieved using a reducing agent like zinc dust.
-
Purification: A cleanup step, often involving solid-phase extraction, is necessary to remove matrix components that could interfere with the analysis.
-
Derivatization: PAs are generally not volatile enough for GC analysis. Therefore, a derivatization step is mandatory to increase their volatility. This often involves silylation to convert polar hydroxyl groups into less polar trimethylsilyl (TMS) ethers.
-
Final Preparation: After derivatization, the sample is dissolved in a suitable organic solvent (e.g., hexane) for injection into the GC-MS.
2. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature and ramping up to a higher temperature.
-
Injector Temperature: Typically around 250°C.
-
MS System: A single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: A full scan is often used for qualitative analysis, while selected ion monitoring (SIM) is used for quantitative analysis to improve sensitivity.
Workflow and Comparative Logic
The following diagrams illustrate the analytical workflows and a logical comparison of the two techniques for Senkirkine analysis.
Caption: Comparative analytical workflows for Senkirkine analysis by LC-MS and GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Evaluating the efficacy of different solid-phase extraction cartridges for Senkirkine cleanup
For researchers, scientists, and drug development professionals, the accurate quantification of toxic pyrrolizidine alkaloids (PAs) like Senkirkine is paramount. Effective sample cleanup is a critical step in achieving reliable analytical results. This guide provides an objective comparison of different solid-phase extraction (SPE) cartridges for the cleanup of Senkirkine, supported by experimental data and detailed protocols to aid in method development and selection.
The choice of an appropriate SPE cartridge is crucial for isolating Senkirkine from complex matrices such as herbal supplements, food products, and biological samples. The ideal cartridge should offer high recovery of the analyte while efficiently removing matrix components that can interfere with subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide focuses on the performance of commonly used SPE sorbents, including reversed-phase (C18) and cation-exchange (MCX, PCX, WCX) materials.
Performance Comparison of SPE Cartridges
The efficacy of different SPE cartridges is primarily evaluated based on the recovery of the target analyte. The following table summarizes the recovery of Senkirkine and other related PAs using different cation-exchange SPE cartridges in various matrices.
Table 1: Comparative Recovery of Senkirkine and Related PAs Using Different Cation-Exchange SPE Cartridges
| Analyte | Matrix | Oasis MCX Recovery (%) | Cleanert PCX Recovery (%) | Oasis WCX Recovery (%) |
| Senkirkine | Honey | >70% | <40% | <40% |
| Senkirkine | Milk | >70% | >70% | <40% |
| Senkirkine | Tea | >70% | >70% | <40% |
| Senecionine | Honey | >70% | >70% | <40% |
| Senecionine | Milk | >70% | >70% | <40% |
| Senecionine | Tea | >70% | >70% | <40% |
| Echimidine | Honey | >70% | >70% | <40% |
| Echimidine | Milk | >70% | >70% | <40% |
| Echimidine | Tea | >70% | >70% | <40% |
| Lasiocarpine | Honey | >70% | >70% | <40% |
| Lasiocarpine | Milk | >70% | >70% | <40% |
| Lasiocarpine | Tea | >70% | >70% | <40% |
Data synthesized from a study that evaluated the purification efficacies of three types of cationic extraction cartridges for 24 distinct PAs. The study concluded that the Oasis MCX SPE cartridge led to superior purification in the three food matrices compared to the WCX and PCX cartridges, with the majority of the compounds exhibiting recoveries exceeding 70%[1].
While direct comparative recovery data for reversed-phase cartridges like C18 was not available in the reviewed literature, the German Federal Institute for Risk Assessment (BfR) provides a validated method for PA analysis, including Senkirkine, using C18 cartridges, indicating their suitability for this application[2].
Experimental Workflows and Protocols
A generalized workflow for the solid-phase extraction of Senkirkine is depicted below. This process involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the purified analyte.
Caption: General workflow for Senkirkine cleanup using solid-phase extraction.
Detailed Experimental Protocols
Below are detailed protocols for two common types of SPE cartridges used for pyrrolizidine alkaloid analysis.
Protocol 1: Mixed-Mode Cation-Exchange (MCX) SPE
This protocol is based on a method that demonstrated superior recovery for a broad range of PAs, including Senkirkine[1].
-
Sample Preparation:
-
Extract your sample with an appropriate acidic solvent (e.g., 0.05 M sulfuric acid in 50% methanol).
-
Centrifuge the extract and collect the supernatant.
-
-
SPE Procedure:
-
Conditioning: Condition the MCX SPE cartridge (e.g., 60 mg, 3 mL) with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of water.
-
Loading: Load 0.5 mL of the sample supernatant onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of water.
-
Wash the cartridge with 2 mL of 30% or 40% methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of methanol.
-
Elute a second time with 1 mL of 5% ammoniated methanol.
-
Combine the eluents.
-
-
-
Post-Elution:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., 0.1 mL of 5% methanol in water).
-
Protocol 2: Reversed-Phase (C18) SPE
This protocol is adapted from the method published by the German Federal Institute for Risk Assessment (BfR) for the analysis of PAs in plant material[2].
-
Sample Preparation:
-
Extract the sample with an aqueous sulfuric acid solution (e.g., 0.05 M H₂SO₄).
-
Centrifuge the extract and collect the supernatant.
-
Neutralize the extract to approximately pH 7 with an ammonia solution.
-
Filter the neutralized extract before loading.
-
-
SPE Procedure:
-
Conditioning: Condition the C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 5 mL of water.
-
Loading: Load 10 mL of the neutralized and filtered sample extract.
-
Washing: Wash the cartridge with 2 x 5 mL of water.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the PAs with 2 x 5 mL of methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase for your LC-MS/MS analysis (e.g., 5% methanol in water).
-
Conclusion
Based on the available comparative data, mixed-mode cation-exchange (MCX) SPE cartridges demonstrate superior performance in terms of recovery for Senkirkine and other pyrrolizidine alkaloids across various challenging matrices like honey, milk, and tea [1]. The strong cation-exchange mechanism effectively retains the basic PA structures, allowing for efficient removal of neutral and acidic interferences during the washing steps.
While reversed-phase C18 cartridges are also widely used and validated for PA analysis, the choice of SPE sorbent should be guided by the specific sample matrix and the analytical objectives. For complex matrices where high recovery and efficient cleanup are critical, MCX cartridges present a compelling option. Researchers should validate their chosen SPE method to ensure it meets the required performance criteria for their specific application.
References
Unveiling the Specificity of Pyrrolizidine Alkaloid Immunoassays: A Cross-Reactivity Assessment of Senkirkine
For researchers, scientists, and drug development professionals engaged in the analysis of pyrrolizidine alkaloids (PAs), the specificity of analytical methods is paramount. Immunoassays, prized for their high throughput and sensitivity, are a cornerstone of PA detection. However, the potential for cross-reactivity between structurally similar alkaloids can lead to inaccurate quantification. This guide provides a comparative assessment of the cross-reactivity of Senkirkine in immunoassays developed for other significant pyrrolizidine alkaloids, supported by experimental data and detailed protocols.
Pyrrolizidine alkaloids are a large class of hepatotoxic compounds found in numerous plant species worldwide. Their presence in the food chain, primarily through contaminated honey, herbal teas, and supplements, poses a significant health risk. Regulatory bodies globally have set stringent limits on PA levels, necessitating reliable and specific analytical methods for their detection and quantification.
Senkirkine, an otonecine-type pyrrolizidine alkaloid, shares the fundamental necine base structure with other PAs but possesses a unique macrocyclic diester. This structural similarity is the basis for potential cross-reactivity in immunoassays designed to detect other PAs, such as those belonging to the senecionine, retrorsine, and monocrotaline groups. Understanding the degree of this cross-reactivity is critical for the accurate interpretation of immunoassay results.
Comparative Analysis of Senkirkine Cross-Reactivity
The cross-reactivity of an immunoassay is a measure of how well the antibody binds to compounds other than the target analyte. It is typically expressed as a percentage relative to the binding of the target analyte. The following table summarizes the available data on the cross-reactivity of Senkirkine in immunoassays developed for other pyrrolizidine alkaloids.
| Immunoassay Target | Antibody Type | Senkirkine Cross-Reactivity (%) | Reference Alkaloid | Reference Alkaloid IC50 (ng/mL) |
| Senecionine | Polyclonal | < 0.1 | Senecionine | - |
| Retrorsine | Monoclonal | No cross-reactivity | Retrorsine | - |
| Retrorsine | Polyclonal | - | Retrorsine | 0.9 ± 0.2 ppb |
| Monocrotaline | Polyclonal | Not Reported | Monocrotaline | 36 ± 9 ppb |
Data Interpretation: The available data consistently demonstrate a very low to negligible cross-reactivity of Senkirkine in immunoassays targeting senecionine and retrorsine. One study utilizing monoclonal antibodies against retrorsine reported no detectable cross-reactivity with Senkirkine. Similarly, an immunoassay for senecionine showed a cross-reactivity of less than 0.1%. While a specific cross-reactivity percentage for Senkirkine was not provided in the study on a monocrotaline-based ELISA, the assay was noted for its substrate specificity, showing no cross-reactivity with retrorsine or senecionine[1]. The lack of comprehensive quantitative data for Senkirkine in a wider range of PA immunoassays highlights an area for further research.
The Principle of Competitive Immunoassay for Pyrrolizidine Alkaloids
The most common format for small molecule detection, including pyrrolizidine alkaloids, is the competitive enzyme-linked immunosorbent assay (ELISA). The underlying principle is the competition between the free PA in the sample and a labeled PA-enzyme conjugate for a limited number of antibody binding sites immobilized on a microplate.
Caption: Competitive ELISA workflow for PA detection.
In this assay, a higher concentration of the target PA in the sample results in less binding of the PA-enzyme conjugate to the antibody, leading to a weaker colorimetric signal. The concentration of the unknown sample is determined by comparing its signal to a standard curve generated with known concentrations of the target PA.
Experimental Protocols
Preparation of a Pyrrolizidine Alkaloid-Protein Conjugate for Antibody Production (Immunogen)
The production of antibodies against small molecules like pyrrolizidine alkaloids requires them to be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. This conjugate is referred to as an immunogen.
Caption: General workflow for creating a PA-protein immunogen.
Methodology:
-
Hapten Synthesis: A derivative of the target pyrrolizidine alkaloid (the hapten) is synthesized to introduce a reactive functional group, such as a carboxyl or amino group. This allows for covalent linkage to the carrier protein.
-
Activation of the Hapten: The carboxyl group on the hapten is typically activated using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.
-
Conjugation to Carrier Protein: The activated hapten is then reacted with the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The amino groups on the surface of the protein react with the activated hapten to form stable amide bonds.
-
Purification: The resulting PA-protein conjugate is purified from unreacted hapten and coupling reagents by dialysis or gel filtration chromatography.
-
Characterization: The conjugation ratio (moles of hapten per mole of protein) is determined using techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or UV-Vis spectrophotometry.
Competitive ELISA Protocol for Pyrrolizidine Alkaloid Quantification
This protocol provides a general framework for a competitive ELISA. Optimal concentrations of antibodies, coating antigens, and enzyme conjugates need to be determined through checkerboard titration.
Materials:
-
Microtiter plates (96-well)
-
Coating antigen (PA-protein conjugate, e.g., PA-BSA)
-
Anti-PA antibody (polyclonal or monoclonal)
-
PA standards and samples
-
Enzyme-labeled secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with 100 µL of the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.
-
Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of PA standard or sample to the appropriate wells, followed by 50 µL of the primary anti-PA antibody solution. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and PAs.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Sample Preparation from Honey
Methodology:
-
Extraction: Weigh 1 g of a homogenized honey sample into a centrifuge tube. Add 10 mL of 50 mM sulfuric acid.
-
Dissolution and Extraction: Shake the mixture until the honey is completely dissolved, followed by ultrasonication for 10 minutes.
-
Centrifugation: Centrifuge the tube for 10 minutes at approximately 4000 x g.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 2 mL of the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water and then 3 mL of methanol.
-
Elute the PAs with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of assay buffer. The sample is now ready for analysis by competitive ELISA.
Conclusion
The assessment of Senkirkine's cross-reactivity in immunoassays for other pyrrolizidine alkaloids reveals a high degree of specificity in the tested assays, with minimal to no interference observed. This is crucial for the accurate quantification of regulated PAs such as senecionine and retrorsine. However, the limited availability of comprehensive quantitative cross-reactivity data for Senkirkine across a broader range of PA immunoassays underscores the need for continued validation and characterization of new and existing assays. The provided experimental protocols offer a foundational framework for researchers to develop and validate their own immunoassays for pyrrolizidine alkaloids, ensuring the generation of reliable and accurate data for risk assessment and regulatory compliance.
References
A Comparative Guide to the Detection of Senkirkine: Benchmarking New Analytical Techniques Against Established Methods
For Researchers, Scientists, and Drug Development Professionals
The pyrrolizidine alkaloid Senkirkine is a natural toxin with significant hepatotoxic, genotoxic, and carcinogenic properties, making its sensitive and accurate detection in food, herbal products, and other matrices a critical concern for public health and safety.[1][2][3] This guide provides a comprehensive comparison of established and emerging analytical techniques for the detection of Senkirkine. It includes a summary of their performance, detailed experimental protocols, and visualizations of key experimental and biological pathways to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison of Analytical Techniques
The selection of an analytical method for Senkirkine detection is a trade-off between various performance metrics such as sensitivity, selectivity, speed, and cost. While established methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are considered the gold standard, newer techniques offer potential advantages in terms of throughput and on-site applicability.[4][5]
| Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Limitations |
| HPLC-UV/DAD | Chromatographic separation followed by UV/Diode Array Detection.[6][7] | ~5 mg/kg[7] | Generally in the µg/g to mg/kg range. | Variable, depends on matrix and extraction. | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS methods. |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass spectrometry.[6][7] | 20-150 ng (for general PAs)[7] | ~0.1 ppm in milk[7] | Dependent on derivatization efficiency. | High sensitivity and specificity. | Requires derivatization, not suitable for non-volatile N-oxides.[6] |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry.[1][8] | 0.005 - 0.75 µg/kg[3][8] | 0.009 - 5.29 µg/kg[8][9] | 64.5 - 112.9%[1][3] | Gold standard; high sensitivity, selectivity, and accuracy.[4] | Higher instrument cost and complexity. |
| UHPLC-MS/MS | Ultra-high-performance liquid chromatography for faster separation with MS/MS detection.[3] | 0.015 - 0.75 µg/kg[3] | 0.05 - 2.5 µg/kg[3] | 67.6 - 107.6% (in tea)[3] | Faster analysis times and higher resolution than conventional LC. | Similar cost and complexity to LC-MS/MS. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[10] | 2 - 5 µg/L | <0.5 ppm | Good recoveries reported. | High separation efficiency, low sample and reagent consumption. | Can have lower sensitivity for some applications. |
| Electrochemical Biosensors | Utilizes biological recognition elements and electrochemical transduction.[5] | Not specifically reported for Senkirkine, but high sensitivity is a key feature. | Not specifically reported for Senkirkine. | N/A | Potential for rapid, portable, and low-cost on-site detection.[5] | Method development can be complex; potential for matrix interference. |
Experimental Protocols
Detailed and validated methodologies are crucial for reproducible and reliable results. Below is a representative protocol for the widely used LC-MS/MS method, which serves as a benchmark for Senkirkine analysis.
Protocol: Determination of Senkirkine in Herbal Tea by LC-MS/MS
This protocol is a generalized representation based on common practices in the field.
1. Sample Preparation (Microwave-Assisted Extraction - MAE) [9]
-
Homogenization: Pulverize dried herbal tea samples to a fine powder.
-
Extraction Solvent: Prepare a binary mixture of Methanol:Water (1:1, v/v), acidified to pH 2-3 with HCl.[9]
-
Extraction:
-
Weigh 1.0 g of the homogenized sample into a microwave extraction vessel.
-
Add 20 mL of the extraction solvent.
-
Microwave parameters: 800 W, 110°C for 10 minutes.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 5 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the analytes with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Analysis [1]
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).
-
Mobile Phase:
-
A: 0.2% formic acid in water
-
B: Methanol/Acetonitrile (1:1, v/v)
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analytes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Senkirkine.
Visualizing the Pathways
Understanding both the experimental workflow and the biological mechanism of toxicity is essential for comprehensive research. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Workflow
Caption: A generalized workflow for the analysis of Senkirkine in complex matrices.
Senkirkine's Genotoxicity Pathway
Senkirkine itself is not directly genotoxic. It requires metabolic activation in the liver, primarily by Cytochrome P450 enzymes (specifically CYP3A), to form reactive metabolites that can damage DNA.[1][6][9]
Caption: Metabolic activation of Senkirkine leading to genotoxicity.
References
- 1. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Senkirkine | C19H27NO6 | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. Carcinogenicity of some pyrrolic pyrrolizidine alkaloid metabolites and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay Detection of Pyrrolizidine Alkaloids:â Immunogens Based on Quaternary Pyrrolizidinium Salts [acs.figshare.com]
- 9. Stork: Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole-Protein Adducts [storkapp.me]
- 10. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
Safety Operating Guide
Proper Disposal of Senkirkine: A Guide for Laboratory Professionals
Senkirkine, a pyrrolizidine alkaloid (PA), requires careful handling and disposal due to its potential toxicity. As a researcher, scientist, or drug development professional, adherence to proper disposal procedures is paramount for laboratory safety and environmental protection. This guide provides essential information on the safe disposal of Senkirkine and materials contaminated with it.
Immediate Safety and Disposal Procedures
Given the health risks associated with pyrrolizidine alkaloids, including potential carcinogenicity, minimizing exposure is a primary concern.[1] There is no specific antidote for PA-induced toxicity, making prevention of exposure the most effective safety measure.[1] Therefore, all materials contaminated with Senkirkine must be treated as hazardous waste.
Step-by-Step Disposal Protocol for Senkirkine Waste:
-
Waste Identification and Segregation:
-
Identify all waste streams containing Senkirkine, including pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and experimental residues.
-
Segregate Senkirkine waste from non-hazardous and other types of chemical waste to prevent cross-contamination and ensure proper treatment.
-
-
Waste Collection and Containment:
-
Use designated, leak-proof, and chemically compatible waste containers.[2][3]
-
Ensure containers are clearly labeled with "Hazardous Waste" and the specific chemical name, "Senkirkine."[2][3]
-
Keep waste containers securely closed except when adding waste to prevent the release of fumes and potential spills.[2]
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of Senkirkine waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[3][4]
-
It is likely that Senkirkine, as a toxic alkaloid, will require incineration at a facility permitted to handle such hazardous materials.[1]
-
Disposal of Senkirkine-Contaminated Materials
For materials such as plant matter or soil contaminated with Senkirkine or other pyrrolizidine alkaloids, specific handling is required to prevent environmental contamination.
| Do's and Don'ts for Contaminated Material Disposal |
| Do: |
| ✓ Destroy any non-target plant material that may contain pyrrolizidine alkaloids.[5] |
| ✓ Consider destruction methods such as burning for contaminated plant matter.[6] |
| ✓ Handle and transport removed plants in a manner that prevents their spread, such as in hermetically sealed bags.[6] |
| Don't: |
| ✗ Do not compost plant material that may contain pyrrolizidine alkaloids to avoid reintroduction into the soil.[5] |
| ✗ Do not dispose of hazardous waste down the drain or in regular trash.[2] |
Experimental Protocols
The provided search results did not contain specific experimental protocols for the degradation or neutralization of Senkirkine for disposal purposes. The standard and recommended procedure is the collection and subsequent destruction by a certified hazardous waste management facility.
Senkirkine Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of Senkirkine in a laboratory setting.
Caption: Workflow for the safe disposal of Senkirkine waste in a laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Senkirkine
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Senkirkine. Adherence to these protocols is critical to mitigate risks associated with this pyrrolizidine alkaloid.
Senkirkine, a naturally occurring pyrrolizidine alkaloid, is a valuable compound in various research applications. However, its potential for toxicity, including chromosomal damage, necessitates stringent safety protocols to protect laboratory personnel. This guide offers a detailed, step-by-step approach to the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans to ensure a safe laboratory environment.
Engineering and Administrative Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering and administrative controls. These measures are designed to minimize exposure at the source.
-
Engineering Controls: All work with Senkirkine, particularly when handling the pure compound or preparing solutions, should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). These ventilated enclosures protect the user from inhaling hazardous powders or aerosols.
-
Administrative Controls: Access to areas where Senkirkine is handled should be restricted to trained personnel. Clear signage indicating the presence of a hazardous compound must be posted. Develop and strictly follow a written Standard Operating Procedure (SOP) for all work involving Senkirkine.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE ensemble is mandatory for all personnel handling Senkirkine. The following table summarizes the required PPE, with detailed specifications provided in the subsequent sections.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Hand Protection | Double gloving with chemical-resistant gloves | Inner and outer gloves: Nitrile, powder-free, tested to ASTM D6978-05 standard. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher for handling powders; Half-mask or full-face respirator with appropriate cartridges for higher-risk activities. |
| Body Protection | Disposable, solid-front lab coat | 100% cotton or chemical-resistant material with long sleeves and tight-fitting cuffs. |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. |
Hand Protection: A Critical Barrier
Given that dermal contact is a primary route of exposure, selecting the appropriate gloves is paramount. For handling Senkirkine and other potentially cytotoxic compounds, double gloving is the standard practice.
Glove Selection and Use Protocol:
-
Inner Glove: Don a pair of powder-free nitrile gloves that fit snugly.
-
Outer Glove: Wear a second pair of powder-free nitrile gloves over the first pair. The outer glove should have a longer cuff that extends over the sleeve of the lab coat.
-
Inspection: Before use, visually inspect both pairs of gloves for any tears, punctures, or other defects.
-
Regular Changes: Change the outer glove immediately if it becomes contaminated. Both pairs of gloves should be changed regularly, at a minimum every two hours, or more frequently based on the specific solvents being used and their breakthrough times.
The following table provides representative breakthrough times for nitrile gloves with common laboratory solvents. Note that these are estimates, and actual breakthrough times can vary based on glove manufacturer, thickness, and the specific chemical formulation.
| Solvent | Nitrile Glove Breakthrough Time (minutes) |
| Methanol | < 10 |
| Dimethyl Sulfoxide (DMSO) | > 480 |
Data is representative and may vary. Always consult the glove manufacturer's specific chemical resistance data.
Respiratory Protection: Preventing Inhalation Exposure
When handling Senkirkine in its powdered form, a NIOSH-approved respirator is mandatory to prevent inhalation of airborne particles. The choice of respirator depends on the specific task and the potential for aerosol generation.
| Respirator Type | Assigned Protection Factor (APF) | Typical Use Cases for Handling Senkirkine |
| N95 Filtering Facepiece Respirator | 10 | Weighing and handling small quantities of powder in a fume hood. |
| Half-Mask Air-Purifying Respirator with P100 filters | 10 | Routine handling of powders, preparation of stock solutions. |
| Full-Facepiece Air-Purifying Respirator with P100 filters | 50 | Activities with a higher potential for aerosol generation, spill cleanup. |
| Powered Air-Purifying Respirator (PAPR) with HEPA filters | 25 - 1,000 | High-risk procedures or for personnel with facial hair that prevents a tight seal with other respirators. |
APF values are from the US Occupational Safety and Health Administration (OSHA). Always ensure your respirator is properly fit-tested.
Body, Eye, and Face Protection
-
Lab Coats: A disposable, solid-front lab coat made of 100% cotton or a chemical-resistant material is required. The lab coat should have long sleeves with tight-fitting knit or elastic cuffs to prevent skin exposure. Lab coats worn while handling Senkirkine should be considered contaminated and disposed of as hazardous waste. They should never be taken outside of the laboratory.
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. For procedures with a higher risk of splashes, such as preparing concentrated solutions, chemical splash goggles should be worn. For maximum protection, a face shield should be used in conjunction with goggles.
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for minimizing the risk of exposure during the handling of Senkirkine.
Experimental Workflow for Handling Senkirkine:
Caption: Workflow for the safe handling of Senkirkine.
Decontamination and Disposal Plan: Managing Contaminated Materials
Proper decontamination and disposal are critical to prevent the spread of contamination and protect all laboratory personnel, including those not directly working with Senkirkine.
Decontamination Protocol
-
Prepare Decontamination Solution: A fresh 10% bleach solution is effective for deactivating many cytotoxic compounds.
-
Initial Cleanup: Absorb any liquid spills with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Wipe Down: Thoroughly wipe the contaminated area with the 10% bleach solution, followed by a wipe with 70% ethanol to remove the bleach residue, which can be corrosive.
-
Dispose of Materials: All materials used for decontamination (absorbent pads, wipes) are considered hazardous waste and must be disposed of accordingly.
Disposal of Senkirkine Waste
All materials contaminated with Senkirkine must be disposed of as hazardous chemical waste, following institutional and local regulations.
Waste Segregation and Disposal Workflow:
Caption: Segregation and disposal of Senkirkine-contaminated waste.
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle Senkirkine, ensuring the integrity of their work and the well-being of all laboratory personnel. This commitment to safety fosters a culture of responsibility and trust, which is the bedrock of scientific advancement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
